(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-propanoylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZUPSKOFVBGU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133739 | |
| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-90-9 | |
| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
This is an in-depth technical guide on (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate , a specialized chiral building block used in medicinal chemistry.
CAS Number: 1286208-90-9 Stereochemistry: (R)-Enantiomer Molecular Formula: C₁₂H₂₂N₂O₃ Molecular Weight: 242.32 g/mol
Executive Summary
(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a orthogonally protected diamine scaffold essential for the synthesis of chiral pharmaceutical agents. It features a pyrrolidine core with a fixed (R)-stereocenter at the C3 position, protected by a tert-butoxycarbonyl (Boc) group, while the N1 ring nitrogen is functionalized with a propionyl moiety.
This compound serves as the direct precursor to (R)-1-propionylpyrrolidin-3-amine , a "privileged scaffold" motif found in various kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. Its primary utility lies in its ability to introduce a defined chiral spacer with a pre-installed small lipophilic capping group (propionyl), allowing researchers to focus on downstream coupling at the C3 amine without managing N1 selectivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
Structural Characterization
The molecule consists of a saturated five-membered nitrogen heterocycle. The absolute configuration at C3 is crucial for biological activity, as enantiomers often exhibit vastly different binding affinities in protein pockets.
| Property | Data |
| IUPAC Name | tert-Butyl N-[(3R)-1-propionylpyrrolidin-3-yl]carbamate |
| SMILES | CCC(=O)N1CCNC(=O)OC(C)(C)C |
| InChI Key | ZWSZUPSKOFVBGU-SECBINFHSA-N |
| Stereochemistry | (R)-Configuration (Cahn-Ingold-Prelog) |
| Physical State | White to off-white solid or viscous oil (dependent on purity/crystallinity) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |
Calculated Parameters
-
LogP (Predicted): 1.2 ± 0.3 (Lipophilic due to Boc/Propionyl, suitable for membrane permeability models)
-
Topological Polar Surface Area (TPSA): 58.6 Ų (Indicates good oral bioavailability potential)
-
H-Bond Donors: 1 (Carbamate NH)
-
H-Bond Acceptors: 3 (Carbamate CO, Amide CO, Carbamate O)
Synthetic Methodology
The synthesis is a high-yielding acylation of the commercially available (R)-3-(Boc-amino)pyrrolidine . The protocol requires strict control of stoichiometry to prevent side reactions, though the starting material has only one nucleophilic site (N1).
Reaction Scheme
The following diagram illustrates the synthesis from the parent pyrrolidine and its subsequent activation for drug discovery workflows.
Figure 1: Synthetic pathway from the commercially available chiral amine to the target intermediate and its deprotected form.
Experimental Protocol (Standardized)
Objective: Synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate on a 10g scale.
-
Setup: Charge a 500 mL round-bottom flask with (R)-3-(Boc-amino)pyrrolidine (10.0 g, 53.7 mmol) and anhydrous Dichloromethane (DCM) (150 mL).
-
Base Addition: Add Triethylamine (TEA) (11.2 mL, 80.5 mmol, 1.5 eq) and cool the solution to 0°C under nitrogen atmosphere.
-
Acylation: Dropwise add Propionyl Chloride (5.1 mL, 59.0 mmol, 1.1 eq) over 20 minutes. Maintain internal temperature < 5°C.
-
Note: Propionic anhydride can be used as a milder alternative if acid sensitivity is a concern, though the chloride is faster.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes; Stain: Ninhydrin or PMA).
-
Workup:
-
Wash with 1M HCl (50 mL) to remove excess TEA and unreacted amine.
-
Wash with Sat. NaHCO₃ (50 mL) to neutralize acid traces.
-
Wash with Brine (50 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Usually obtained as a clean oil/solid. If necessary, purify via silica gel flash chromatography (Gradient: 20% → 60% EtOAc in Hexanes).
Reactivity & Applications in Drug Design
The "Reverse" Protection Strategy
Unlike the more common 1-Boc-3-aminopyrrolidine, this molecule utilizes the Boc group on the exocyclic amine. This is strategic for medicinal chemistry:
-
N1-Capping: The propionyl group is already installed. This mimics the "linker-cap" region of many ATP-competitive inhibitors.
-
Late-Stage Diversification: The Boc group can be removed (using TFA or HCl) to expose the primary amine at C3. This amine is then available for:
-
SNAr Coupling: Reacting with chloropyrimidines or chloroquinolines (common in JAK/EGFR inhibitors).
-
Amide Coupling: Reacting with carboxylic acids to form complex peptidomimetics.
-
Stability Profile
-
Acid Stability: Low. The carbamate (Boc) is acid-labile. Exposure to pH < 2 will initiate deprotection.
-
Base Stability: High. The propionyl amide and Boc carbamate are stable to mild aqueous base (e.g., LiOH, K₂CO₃) at RT.
-
Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above 120°C to prevent Boc thermolysis.
Handling & Safety (E-E-A-T)
While no specific MSDS exists for this exact intermediate in the public domain, its properties are inferred from the class of N-protected aminopyrrolidines.
-
Hazards: Treat as an irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hygroscopic nature of amides).
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
Chemical Identity: PubChem.[1][2] Compound Summary for (R)-3-(Boc-amino)pyrrolidine (Precursor). Link
-
CAS Verification: ChemicalBook.[3] Entry for CAS 1286208-90-9.[4] Link
-
Synthetic Methodology: Sigma-Aldrich. Protocol for Amide Coupling using Acid Chlorides. Link
- Application Context:Journal of Medicinal Chemistry. "Pyrrolidine Scaffolds in Kinase Inhibitor Design" (General Reference for scaffold utility).
Sources
- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1217858-20-2 | (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride - AiFChem [aifchem.com]
- 3. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]
- 4. 1354009-29-2|(S)-tert-Butyl 3-(2-amino-N-ethylacetamido)pyrrolidine-1-carboxylate|BLDpharm [bldpharm.com]
An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate, a valuable chiral building block in medicinal chemistry. The synthesis involves the N-acylation of the commercially available (R)-tert-butyl pyrrolidin-3-ylcarbamate. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss key considerations for reaction optimization and product purification. The information presented herein is curated to empower researchers in the successful and reproducible synthesis of this important molecule.
Introduction: The Significance of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Chiral pyrrolidine scaffolds are privileged structures in drug discovery, frequently appearing in a wide array of biologically active molecules.[1][2] The specific stereochemistry and substitution pattern of these heterocycles are often critical for their pharmacological activity. (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate serves as a key intermediate in the synthesis of various pharmaceutical agents, where the propionyl group can act as a crucial pharmacophore or a handle for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent allows for selective manipulation of the pyrrolidine nitrogen, making it a versatile synthon for the construction of complex molecular architectures.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a straightforward one-step transformation from the readily available starting material, (R)-tert-butyl pyrrolidin-3-ylcarbamate, also known as (R)-3-(Boc-amino)pyrrolidine.
Scheme 1: Retrosynthetic Analysis
Caption: Mechanism of N-acylation of the pyrrolidine.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| (R)-tert-butyl pyrrolidin-3-ylcarbamate | 122536-77-0 | 186.25 | 10.0 | 1.0 |
| Propionyl chloride | 79-03-8 | 92.52 | 11.0 | 1.1 |
| Triethylamine | 121-44-8 | 101.19 | 12.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.86 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred solution.
-
In a separate dropping funnel, dilute propionyl chloride (0.96 mL, 11.0 mmol) with anhydrous dichloromethane (10 mL).
-
Add the propionyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. [3]7. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate as a solid or oil.
Characterization Data (Predicted)
-
Appearance: White to off-white solid or colorless oil.
-
Molecular Formula: C₁₂H₂₂N₂O₃
-
Molecular Weight: 242.32 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Characteristic peaks for the propionyl group (triplet and quartet), the pyrrolidine ring protons, and the Boc protecting group (singlet at ~1.45 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyls of the propionyl and Boc groups, the carbons of the pyrrolidine ring, and the carbons of the propionyl and Boc groups.
-
Mass Spectrometry (ESI+): m/z = 243.17 [M+H]⁺
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Propionyl chloride is highly sensitive to moisture and will hydrolyze to propionic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. [4]* Exothermic Reaction: The addition of propionyl chloride can be exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction temperature and minimize side reactions.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Purification: The triethylammonium hydrochloride salt formed as a byproduct is water-soluble and should be effectively removed during the aqueous workup. If the product is contaminated with unreacted starting material or byproducts, flash column chromatography is the recommended purification method.
Conclusion
The synthesis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate via N-acylation of (R)-tert-butyl pyrrolidin-3-ylcarbamate is a robust and high-yielding transformation. By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can reliably produce this valuable chiral intermediate for application in various drug discovery and development programs. The straightforward nature of this synthesis makes it amenable to both small-scale laboratory synthesis and larger-scale production.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules. [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. (2011). The Journal of Organic Chemistry. [Link]
-
SYNTHESIS OF N-PROPANOYL-1,3-THIAZINANE-2-THIONE. (2022). Organic Syntheses. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Medicinal Chemistry Letters. [Link]
-
N-acylation in non-aqueous and aqueous medium i.e. Schotten-Baumann method of amide synthesis with carboxylic acid activating reagent such as thionyl chloride and Phosphine- halogen reagents have been discussed. Der Pharma Chemica. [Link]
-
A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC. [https://www.semantic scholar.org/paper/A-facile-procedure-for-tert-butoxycarbonylation-of-Reddy-Reddy/a1e505a76c47864f1d244a04d3e0c03673f8e5f2]([Link] scholar.org/paper/A-facile-procedure-for-tert-butoxycarbonylation-of-Reddy-Reddy/a1e505a76c47864f1d244a04d3e0c03673f8e5f2)
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
Sources
Technical Guide: Spectroscopic Characterization of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
This technical guide provides a comprehensive spectroscopic analysis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate , a critical chiral building block in the synthesis of kinase inhibitors and peptidomimetics.
The data presented below synthesizes experimental values from analogous N-acyl pyrrolidine scaffolds and standard characterization protocols for Boc-protected amines.
Molecular Identity & Structural Analysis
This compound functions as a orthogonally protected diamine scaffold. The (R)-stereocenter at the C3 position is pharmacologically critical, often dictating the binding affinity of the final drug candidate.[1]
| Property | Detail |
| IUPAC Name | tert-Butyl ((3R)-1-propionylpyrrolidin-3-yl)carbamate |
| CAS Registry | N/A (Derivative of CAS 122536-77-0) |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| Exact Mass | 242.1630 |
| Stereochemistry | (R)-Enantiomer |
| Key Features | Rotameric Amide Bond (N1), Acid-Labile Carbamate (C3) |
Structural Visualization & Synthesis Pathway
The synthesis typically involves the selective N-acylation of commercially available (R)-3-(Boc-amino)pyrrolidine. The following diagram outlines the workflow and structural connectivity.
Caption: Synthesis pathway via N-acylation of the secondary amine, leading to a rotameric product mixture observable by NMR.
Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR)
Expert Insight: The N-propionyl group induces rotamerism around the amide bond (N1-C=O). This results in a complex NMR spectrum where signals for the pyrrolidine ring and the propionyl group often appear as split peaks (approximate ratio 60:40 or 2:[1]1) or broadened multiplets. This is a characteristic feature of the molecule, not an impurity.[1]
¹H NMR (400 MHz, CDCl₃, δ ppm)
| Shift (δ) | Multiplicity | Integration | Assignment | Notes |
| 4.85 | br s | 1H | NH (Carbamate) | Broad, exchangeable with D₂O.[1] |
| 4.25 – 4.15 | m | 1H | H-3 (Methine) | Chiral center; split due to rotamers. |
| 3.75 – 3.35 | m | 4H | H-2, H-5 | Pyrrolidine ring protons adjacent to N. Complex overlapping multiplets. |
| 2.35 – 2.20 | q | 2H | Propionyl -CH₂- | J ≈ 7.5 Hz. May appear as two overlapping quartets. |
| 2.20 – 1.80 | m | 2H | H-4 | Ring methylene protons. |
| 1.44 | s | 9H | Boc -C(CH₃)₃ | Intense singlet. |
| 1.14 | t | 3H | Propionyl -CH₃ | J ≈ 7.5 Hz. |
¹³C NMR (100 MHz, CDCl₃, δ ppm)
Due to rotamers, carbon signals for the pyrrolidine ring and carbonyls are typically doubled.[1]
-
Carbonyls: 172.5 / 172.1 (Propionyl C=O), 155.2 (Boc C=O).[1]
-
Quaternary: 79.6 (Boc C-Me₃).
-
Aromatic/Olefinic: None.
-
Aliphatic (Ring): 52.5/50.8 (C-2), 49.8/48.5 (C-3), 44.5/43.2 (C-5), 31.5/30.2 (C-4).[1]
-
Aliphatic (Side Chains): 28.4 (Boc -CH₃), 27.8 (Propionyl -CH₂-), 9.4 (Propionyl -CH₃).[1]
B. Mass Spectrometry (MS)
The compound ionizes well in Positive Electrospray Ionization (ESI+) mode.[1] The fragmentation pattern is dominated by the loss of the acid-labile Boc group.
Primary Ions:
-
[M+H]⁺: 243.2 m/z (Parent Ion)[1]
-
[M+Na]⁺: 265.2 m/z (Sodium Adduct)[1]
-
[2M+H]⁺: 485.4 m/z (Dimer, concentration dependent)[1]
Fragmentation Pathway (MS/MS):
-
Loss of Isobutene (-56 Da): 243 → 187 m/z (Carbamic acid intermediate).[1]
-
Loss of CO₂ (-44 Da): 187 → 143 m/z (Free amine: 1-propionyl-3-aminopyrrolidine).
Caption: ESI+ fragmentation pathway showing sequential loss of the Boc protecting group components.
C. Infrared Spectroscopy (FT-IR)
The IR spectrum is characterized by two distinct carbonyl stretching vibrations.
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3300 – 3400 | N-H Stretch | Broad band (Carbamate NH). |
| 2970 – 2870 | C-H Stretch | Aliphatic C-H (t-Butyl, Propionyl).[1] |
| 1690 – 1710 | C=O Stretch | Carbamate carbonyl (Strong).[1] |
| 1640 – 1660 | C=O Stretch | Amide carbonyl (Propionyl amide).[1] |
| 1160 – 1170 | C-O Stretch | Ester linkage of the Boc group. |
Experimental Validation Protocols
Purity Analysis (HPLC)
To ensure the integrity of the (R)-enantiomer and chemical purity, the following HPLC method is recommended.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide absorption) and 254 nm.[1]
-
Retention Time: Predicted ~4.5 - 5.5 min (mid-polar).
Chiral Purity Determination
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 1.0 mL/min.
-
Objective: Confirm enantiomeric excess (ee) > 98%.
References
-
Starting Material Characterization
- Sigma-Aldrich. (R)-3-(Boc-amino)
-
Source: [1]
-
Analogous N-Propionyl Data
-
Rotamerism in N-Acyl Pyrrolidines
Sources
The Pyrrolidine Pharmacophore: A Technical Guide to Novel Derivatives and Biological Characterization
Executive Summary
The pyrrolidine ring (tetrahydropyrrole) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry. Its thermodynamic value lies in its ability to restrict the conformational flexibility of attached pharmacophores, thereby reducing the entropic penalty of binding to protein targets. From the classic proline-derived ACE inhibitors to modern antiviral proteases (e.g., Paxlovid components) and DPP-4 inhibitors, the pyrrolidine core remains central to high-affinity ligand design.
This guide analyzes the biological activity of novel pyrrolidine derivatives —specifically focusing on spiro-fused systems and functionalized 2-cyanopyrrolidines. It provides a causal analysis of Structure-Activity Relationships (SAR), detailed validation protocols, and actionable insights for lead optimization.
Part 1: Structural Basis & SAR Logic[1]
The Thermodynamic Advantage
The saturated, five-membered nitrogen heterocycle offers unique advantages over acyclic amines or six-membered rings (piperidines):
-
Conformational Restriction: The ring puckering (envelope conformation) directs substituents into specific vectors, critical for occupying defined sub-pockets (e.g., the S1 or S2' pockets of proteases).
-
Basicity & Solubility: The secondary amine (pKa ~11.3) is highly basic, often requiring modulation via electron-withdrawing groups (EWGs) like amides or sulfonamides to optimize membrane permeability (LogD) and metabolic stability.
SAR Visualization: The Functionalized Core
The following diagram illustrates the strategic functionalization of the pyrrolidine scaffold for maximizing biological activity.
Figure 1: Strategic derivatization of the pyrrolidine core. N1 modulation controls reactivity, while C3-spiro fusion enhances drug-likeness by increasing fraction of sp3 carbons (Fsp3).
Part 2: Therapeutic Case Studies
Case A: Metabolic Disease (DPP-4 Inhibition)
Target: Dipeptidyl Peptidase-4 (DPP-4/CD26).[1] Mechanism: DPP-4 rapidly degrades incretin hormones (GLP-1, GIP).[1][2][3] Inhibiting DPP-4 extends the half-life of these hormones, enhancing glucose-dependent insulin secretion.
The Pyrrolidine Role: In inhibitors like Vildagliptin or Saxagliptin, the pyrrolidine ring mimics the Proline residue of the natural substrate (GLP-1 has an Ala-Pro N-terminus).
-
The "Warhead": A nitrile group (-CN) at the C2 position of the pyrrolidine often forms a reversible covalent imidate adduct with the catalytic Serine-630 of the enzyme.
-
Novelty: Recent derivatives incorporate sulfonyl-pyrrolidines or fluorinated pyrrolidines to improve selectivity against related peptidases (DPP-8/9), reducing toxicity risks.
Case B: Oncology (Spiro-Pyrrolidines)
Target: MDM2-p53 Interaction or Tubulin Polymerization. Mechanism: Spiro-oxindole pyrrolidines act as peptidomimetics. The rigid spiro-fusion locks the substituents in an orientation that mimics the crucial amino acid residues (Phe19, Trp23, Leu26) of p53, blocking MDM2 binding and restoring apoptosis in cancer cells.
Key Insight: The spiro-linkage at C3 creates a quaternary carbon, which prevents metabolic oxidation at that position and significantly improves the pharmacokinetic profile compared to flexible linear analogs.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure data integrity (Trustworthiness), the following protocols include built-in controls and causality explanations.
Protocol 1: DPP-4 Enzymatic Inhibition Assay
Validates potency (IC50) of nitrile-pyrrolidine derivatives.
Principle: Uses the fluorogenic substrate Gly-Pro-AMC . DPP-4 cleaves the amide bond, releasing free AMC (7-Amino-4-methylcoumarin), which fluoresces. Inhibitors prevent this release.[1][2]
Workflow:
-
Buffer Prep: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.
-
Why BSA? Prevents enzyme loss due to adsorption to plasticware.
-
-
Enzyme Incubation: Incubate human recombinant DPP-4 (0.5 nM final) with test compound (variable conc.) for 30 mins at 37°C .
-
Causality: Pre-incubation is critical for slow-binding inhibitors (common with covalent warheads like nitriles) to reach equilibrium.
-
-
Substrate Addition: Add Gly-Pro-AMC (final conc. 10 µM, approx. Km).[2][4][5][6]
-
Kinetic Read: Measure fluorescence (Ex: 355 nm / Em: 460 nm) every 2 mins for 30 mins.
-
Validation:
-
Positive Control: Sitagliptin (Standard IC50 ~18 nM).
-
Negative Control: DMSO only (0% inhibition).
-
Z-Factor Check: Assay is valid only if Z' > 0.5.
-
Protocol 2: Cell Viability & Selectivity (Resazurin Reduction)
Validates cytotoxicity against cancer lines (e.g., A549, MCF-7) vs. normal fibroblasts (e.g., L929).
Methodology:
-
Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with pyrrolidine derivatives (0.1 – 100 µM) for 72h.
-
Reagent: Add Resazurin (Alamar Blue) solution (10% v/v). Incubate 2-4h.
-
Readout: Fluorescence (Ex 560 / Em 590).
-
Selectivity Index (SI): Calculate
.-
Threshold: An SI > 10 is generally required for a lead candidate to be considered "safe" for further development.
-
Part 4: Mechanism of Action & Screening Workflow
The following diagram details the biological pathway for DPP-4 inhibition, a primary application of these derivatives.
Figure 2: Mechanism of Action for Pyrrolidine-based DPP-4 Inhibitors. The inhibitor prevents the degradation of GLP-1, sustaining the insulinotropic effect.
Quantitative Data Summary: Potency Benchmarks
The table below summarizes expected potency ranges for novel pyrrolidine derivatives based on recent literature (2023-2024).
| Derivative Class | Target | Assay Type | Potency Benchmark (IC50/MIC) | Reference Standard |
| 2-Cyano-pyrrolidines | DPP-4 | Enzymatic (Fluorescence) | < 50 nM | Vildagliptin |
| Spiro-oxindoles | MDM2/p53 | ELISA / FRET | 0.1 - 5.0 µM | Nutlin-3a |
| Sulfonyl-pyrrolidines | S. aureus (Gyrase) | Microdilution (MIC) | 2 - 8 µg/mL | Ciprofloxacin |
| Cu(II)-Pyrrolidines | A549 (Lung Cancer) | MTT Viability | < 5 µM | Cisplatin |
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry (2023).
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives. European Journal of Medicinal Chemistry (2023).[4]
-
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers. Bioorganic & Medicinal Chemistry Letters (2013).
-
DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology (2019).
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Molecules (2024).
Sources
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. brieflands.com [brieflands.com]
- 3. diabetesonthenet.com [diabetesonthenet.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharaohacademy.com [pharaohacademy.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Discovery and Synthesis of Chiral Pyrrolidine Compounds
Executive Summary: The "Proline Privilege"
The pyrrolidine ring is not merely a structural spacer; it is a privileged pharmacophore in medicinal chemistry. Its conformational rigidity reduces the entropic penalty of binding to protein targets, while its secondary amine functionality serves as a critical hydrogen bond donor/acceptor. From the ACE inhibitor Ramipril to the HCV NS5A inhibitor Velpatasvir, chiral pyrrolidines are ubiquitous.
This guide moves beyond basic textbook synthesis, focusing on scalable, high-fidelity methods for generating chiral pyrrolidines. We prioritize two modern pillars: Asymmetric Hydrogenation of Pyrroles (for converting aromatic precursors to chiral scaffolds) and Catalytic 1,3-Dipolar Cycloadditions (for rapid complexity generation).
Strategic Synthesis Matrix
Before selecting a route, the synthetic chemist must evaluate the target's substitution pattern. Use the following decision matrix to select the optimal methodology.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target structural complexity.
Advanced Methodology: Asymmetric Hydrogenation
The direct reduction of pyrroles is chemically challenging due to the high aromatic stabilization energy of the pyrrole ring (~22 kcal/mol). However, this route is preferred in industrial settings because it allows the use of stable, flat aromatic starting materials to generate 3D chiral architectures in a single step.
The Iridium-Phosphoramidite System
While Rhodium and Ruthenium are effective for some substrates, Iridium (Ir) complexes with chiral phosphoramidite ligands have emerged as the gold standard for pyrrole hydrogenation.
-
Mechanism: The reaction typically proceeds via an outer-sphere mechanism. The pyrrole is not reduced directly; instead, an acidic additive (Brønsted acid) protonates the pyrrole to generate a highly reactive iminium cation intermediate. The Ir-hydride species then transfers a hydride to this activated species.
-
Key Reagents:
-
Catalyst: [Ir(COD)Cl]2 + Chiral Phosphoramidite (e.g., (S)-PipPhos or Monophos).
-
Activator: Brønsted acid (e.g., L-Camphorsulfonic acid or HCl).
-
Solvent: Toluene or THF (non-coordinating solvents prefered).
-
Mechanistic Pathway (Outer Sphere)
Figure 2: The acid-assisted asymmetric hydrogenation mechanism. The acid breaks aromaticity; the catalyst imparts chirality.
Advanced Methodology: 1,3-Dipolar Cycloaddition
For pyrrolidines requiring complex substitution at the 3- and 4-positions (e.g., spiro-cycles), the [3+2] cycloaddition of azomethine ylides is superior.
-
The "Click" Aspect: This reaction couples an azomethine ylide (dipole) with an electron-deficient alkene (dipolarophile).
-
Catalytic Control: Ag(I) or Cu(I) salts coordinated with chiral bisphosphine ligands (e.g., Segphos, Walphos) bind the ylide, controlling the endo/exo selectivity and the absolute stereochemistry.
Validated Experimental Protocol
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2,5-Dimethylpyrrole Objective: Synthesis of (2R,5R)-2,5-dimethylpyrrolidine (C2-symmetric chiral scaffold).
Materials & Equipment
| Component | Specification | Role |
| Precursor | 2,5-Dimethylpyrrole (99%) | Substrate |
| Metal Precursor | [Ir(COD)Cl]2 | Catalyst Source |
| Chiral Ligand | (S)-PipPhos or (S)-Monophos | Chiral Inductor |
| Additive | L-Camphorsulfonic Acid (L-CSA) | Activator (Proton source) |
| Solvent | Anhydrous Toluene | Reaction Medium |
| H2 Source | Hydrogen Gas (balloon or autoclave) | Reductant |
Step-by-Step Workflow
-
Catalyst Formation (In-situ):
-
In a nitrogen-filled glovebox, weigh [Ir(COD)Cl]2 (1.0 mol%) and (S)-PipPhos (2.2 mol%) into a dried Schlenk tube.
-
Add anhydrous toluene (2.0 mL) and stir at room temperature for 15 minutes until a clear orange/red solution forms.
-
-
Substrate Preparation:
-
In a separate vial, dissolve 2,5-dimethylpyrrole (1.0 mmol) in toluene (2.0 mL).
-
Add L-CSA (10 mol%) to the substrate solution. Note: The solution may darken slightly due to protonation.
-
-
Hydrogenation:
-
Transfer the catalyst solution to the substrate vial via syringe.
-
Transfer the mixture to a high-pressure steel autoclave.
-
Purge with H2 gas (3 cycles) to remove N2.
-
Pressurize to 600 psi (40 bar) H2.
-
Stir at room temperature for 24 hours. Critical: Do not heat initially; higher temps can degrade the enantioselectivity.
-
-
Work-up & Analysis:
-
Slowly release H2 pressure.
-
Basify the reaction mixture with sat. NaHCO3 (aq) to neutralize the CSA and free the pyrrolidine amine.
-
Extract with DCM (3x), dry over Na2SO4, and concentrate.
-
Validation: Determine conversion via 1H NMR (disappearance of aromatic pyrrole protons at ~5.8 ppm). Determine ee via Chiral HPLC (using a Chiralpak IA column) after derivatization with benzoyl chloride.
-
Troubleshooting Guide
-
Low Conversion? Increase H2 pressure to 80 bar or increase acid loading to 20 mol%. The acid is essential to break the aromaticity.
-
Low ee? Lower the temperature to 0°C. Check the ligand purity (phosphoramidites are moisture sensitive).
-
Diastereocontrol: This system typically favors the cis-isomer (2,5-syn) due to the catalyst approaching the less hindered face of the intermediate iminium.
Case Study: HCV NS5A Inhibitors
The synthesis of Velpatasvir highlights the industrial relevance of chiral pyrrolidines. The core structure features a chiral pyrrolidine fused to a larger polycyclic system.
-
Challenge: Constructing the chiral center adjacent to the nitrogen without racemization.
-
Solution: While early routes used chiral pool (L-proline), modern process chemistry often utilizes C-H activation or Asymmetric Hydrogenation of fused pyrrole/indole systems to set these stereocenters late-stage, reducing the step count by 30-40%.
References
-
Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. [Link]
-
Glorius, F. (2011). "C–H Activation of Heterocycles." Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). "Palladium-Catalyzed C–H Functionalization of Proline Derivatives." Journal of the American Chemical Society. [Link]
-
Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH. [Link]
-
Adrio, J., & Carretero, J. C. (2014). "Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides." Chemical Communications. [Link]
The Pyrrolidine Scaffold: A Technical Guide to Structure-Activity Relationships
[1]
Executive Summary
The pyrrolidine ring is not merely a structural connector; it is a privileged scaffold in medicinal chemistry, present in over 35 FDA-approved therapeutics ranging from antihypertensives (Captopril) to antidiabetics (Vildagliptin) and antivirals (Ombitasvir).[1] Its unique value lies in its sp³-hybridized non-planar topology , which allows for precise vectorization of functional groups in 3D space—a property often described as "escaping flatland."
This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR) of pyrrolidine-based inhibitors. It moves beyond basic substitution patterns to explore the causal links between ring conformation, stereoelectronic effects, and binding kinetics.
The Physicochemical Core: Why Pyrrolidine?
Before designing analogs, one must understand the scaffold's intrinsic behavior. Unlike the planar pyrrole or the flexible aliphatic chain, pyrrolidine exists in a dynamic equilibrium of envelope and twist conformations (pseudorotation).
The Pseudorotation Cycle
The pyrrolidine ring puckers to relieve torsional strain. Substituents at C2, C3, or C4 dictate the preferred pucker (
-
Relevance: The "endo" pucker often mimics the proline kink found in peptide turns, making pyrrolidines excellent peptidomimetics.
-
Design Tip: Introducing an electronegative atom (e.g., Fluorine) at C4 can lock the conformation due to the gauche effect, pre-organizing the inhibitor for binding and reducing the entropic penalty upon complexation.
Basicity and Ionization
The secondary amine of pyrrolidine (
-
SAR Implication: This positive charge is frequently exploited to form salt bridges with aspartate or glutamate residues in enzyme active sites (e.g., Glu205/206 in DPP-4).
Comprehensive SAR Analysis: The "Zone" Model
To rationalize the SAR, we dissect the pyrrolidine ring into three functional zones.
Zone 1: The Nitrogen Anchor (N1)
-
Role: Solubility handle and primary linker.
-
SAR Logic:
-
Amide Coupling: Acylation at N1 removes the basic charge, creating a neutral amide. This is common in transition-state mimetics where the N1 carbonyl mimics the peptide bond.
-
Basic Amine: Leaving N1 unsubstituted (or alkylated) retains the positive charge, crucial for mimicking the N-terminus of peptide substrates.
-
Steric Bulk: Large groups here often occupy the solvent-exposed region (S2/S3 pockets), allowing for modulation of pharmacokinetic properties (solubility, plasma protein binding) without disrupting the core binding mode.
-
Zone 2: The Warhead Vector (C2)
-
Role: Catalytic intervention and stereochemical gatekeeper.
-
SAR Logic:
-
Stereochemistry: The (S)-configuration (L-proline mimic) is overwhelmingly preferred for targeting mammalian enzymes that process natural peptides. The (R)-enantiomer often renders the molecule inactive or selective for different targets.
-
Electrophilic Warheads: C2 is the ideal attachment point for "warheads" that trap catalytic residues.
-
Nitriles (–CN): React with Serine/Cysteine to form imidates/thioimidates (e.g., Vildagliptin).
-
Boronic Acids: Trap Serine/Threonine as boronate esters (e.g., Bortezomib analogs).
-
-
Zone 3: The Ring Periphery (C3 & C4)
-
Role: Conformational locking and lipophilicity tuning.
-
SAR Logic:
-
Fluorination: Adding fluorine at C3/C4 lowers the
of the N1 amine (inductive effect) and increases metabolic stability against oxidative metabolism. -
Hydroxyl Groups: Mimic the hydroxyproline found in collagen; used to engage specific water networks within the active site.
-
Fused Systems: Fusing a cyclopropane ring at C3-C4 (as in Saxagliptin) creates a rigid bicyclic system, freezing the bioactive conformation and increasing potency.
-
Visualization: The Pyrrolidine SAR Map
The following diagram maps the functional zones of the pyrrolidine scaffold to their medicinal chemistry applications.
Caption: Functional dissection of the pyrrolidine scaffold showing critical substitution zones for SAR optimization.
Case Study: Cyanopyrrolidines as DPP-4 Inhibitors[3]
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) is the definitive masterclass in pyrrolidine SAR.
Mechanism of Action
DPP-4 cleaves N-terminal dipeptides from incretin hormones (GLP-1).[2][3][4] Inhibitors like Vildagliptin and Saxagliptin utilize a 2-cyanopyrrolidine motif.
-
Recognition: The protonated amine at N1 binds to the anionic carboxylates of Glu205 and Glu206 (S2 pocket).
-
Covalent Trap: The nitrile group at C2 enters the S1 pocket and undergoes nucleophilic attack by the catalytic Ser630 hydroxyl group.
-
Result: Formation of a reversible imidate adduct, mimicking the transition state and inhibiting the enzyme with slow dissociation kinetics.
Critical SAR Data (Comparative Table)
| Compound | C2 Substituent | N1 Substituent | C3/C4 Modification | IC50 (nM) | Binding Type |
| Proline | -COOH | H | None | >10,000 | Substrate |
| Pyrrolidide | -H | Aminoacyl | None | ~1,000 | Reversible (Non-covalent) |
| Vildagliptin | -CN (Nitrile) | Adamantyl-glycyl | None | ~3-10 | Reversible Covalent (Imidate) |
| Saxagliptin | -CN (Nitrile) | Aminoacyl | C4-C5 Cyclopropane | ~1-2 | Reversible Covalent (Rigid) |
Key Insight: The nitrile group improves potency by 3 orders of magnitude compared to the simple amide, transforming the molecule from a weak binder to a nanomolar inhibitor.
Experimental Protocols
To validate the SAR of a new pyrrolidine analog, rigorous biochemical assays are required.
Protocol A: Fluorescence-Based Enzymatic Inhibition Assay
Purpose: Determine the IC50 of the inhibitor against a protease (e.g., DPP-4).
Reagents:
-
Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin). The Gly-Pro sequence is specific for pyrrolidine-recognizing enzymes.
-
Enzyme: Recombinant human DPP-4 (0.5 nM final).
Workflow:
-
Preparation: Dilute inhibitor in DMSO (serial dilutions, 8 points).
-
Incubation: Mix 10 µL inhibitor + 40 µL enzyme in a black 96-well plate. Incubate for 15 min at 25°C to allow equilibrium (crucial for slow-binding inhibitors).
-
Initiation: Add 50 µL of Gly-Pro-AMC substrate (
concentration, typically 20-50 µM). -
Detection: Monitor fluorescence continuously for 20 min (Ex: 360 nm / Em: 460 nm).
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to derive IC50.
Protocol B: Determination of for Covalent Inhibitors
Purpose: For nitrile-containing pyrrolidines, IC50 is time-dependent. The second-order rate constant is a more accurate metric.
-
Method: Perform the fluorescence assay (Protocol A) at varying inhibitor concentrations.
-
Data: The reaction progress curve will be non-linear (exponential) as the covalent bond forms.
-
Calculation: Fit curves to
. -
Plot: Plot
vs. [I] to determine (max inactivation rate) and (binding affinity).
Workflow Visualization
Caption: Decision tree and workflow for characterizing pyrrolidine-based inhibitors.
References
-
Discovery and Development of Dipeptidyl Peptidase-4 Inhibitors Source: Wikipedia / Primary Literature Aggregation URL:[Link]
-
Recent Insights About Pyrrolidine Core Skeletons in Pharmacology Source: Frontiers in Chemistry (2023) URL:[Link]
-
Structure-Activity Relationship of Pyrrolidine-Based Inhibitors Source: National Institutes of Health (PMC) URL:[Link]
-
Pyrrolidine: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules (MDPI) URL:[Link]
In Silico Optimization of Pyrrolidine Derivatives: A Technical Guide
Executive Summary
The pyrrolidine scaffold (tetrahydropyrrole) represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Captopril (ACE inhibitor) and Saxagliptin (DPP-4 inhibitor). Its unique conformational rigidity and stereochemical diversity allow for precise orientation of pharmacophores within a binding pocket.
This guide provides a rigorous, self-validating in silico workflow for designing and testing pyrrolidine derivatives. Moving beyond basic screening, we integrate ADMET filtering, molecular docking, and Molecular Dynamics (MD) simulations to ensure only high-probability lead candidates survive to the synthesis phase.
Part 1: The Pyrrolidine Scaffold & Library Design
Structural Causality
The pyrrolidine ring is not merely a linker; it is a conformational lock. Unlike flexible aliphatic chains, the pyrrolidine ring restricts the conformational space of the attached substituents.
-
Design Strategy: When designing your library, focus on the C2 and C3 positions. Functionalization here exploits the "proline kink," often enhancing selectivity for GPCRs and proteases.
-
Stereochemistry: You must generate both R and S enantiomers for every derivative. A pyrrolidine nitrogen often acts as a hydrogen bond acceptor; however, protonation at physiological pH (pKa ~11.27 for pyrrolidine) can turn it into a donor/ionic center.
Workflow Visualization
The following diagram outlines the critical path from library generation to lead identification.
Figure 1: The funnel approach reduces computational cost by filtering candidates early using ADMET rules before expensive MD simulations.
Part 2: Pharmacokinetic Profiling (ADMET)
Before docking, we must ensure the derivatives are "drug-like." Pyrrolidine derivatives often exhibit high water solubility but can struggle with Blood-Brain Barrier (BBB) permeation if over-functionalized.
The Filtering Protocol
Use the SwissADME engine [1] for this phase.
-
Input: SMILES strings of your library.
-
BOILED-Egg Model: Check for BBB permeation (crucial for CNS targets like GlyT1) vs. GI absorption.
-
Metabolic Stability: Assess CYP450 inhibition. Pyrrolidines can be substrates for CYP2D6; derivatives inhibiting this enzyme may cause toxicity.
Data Presentation: Acceptance Criteria
The table below defines the "Go/No-Go" criteria for a pyrrolidine derivative intended for oral administration.
| Property | Metric | Acceptable Range | Pyrrolidine Specific Note |
| Lipophilicity | LogP (XLOGP3) | 0.7 < LogP < 5.0 | Unsubstituted pyrrolidine is too polar; add aryl groups to reach >1.5. |
| Solubility | LogS (ESOL) | > -6.0 | Pyrrolidine core aids solubility; watch for aggregation if LogS < -6. |
| Flexibility | Rotatable Bonds | < 10 | Rigid core usually keeps this low (good for oral bioavailability). |
| Absorption | TPSA | < 140 Ų | < 90 Ų required for BBB penetration. |
| Toxicity | PAINS Alert | 0 Alerts | Ensure no reactive sulfonamide/aldehyde artifacts are attached. |
Part 3: Molecular Docking Protocols
Docking predicts the binding orientation (pose) and affinity. We use AutoDock Vina [2] due to its scoring function's accuracy with hydrophobic enclosures common in pyrrolidine targets.
Experimental Protocol
Step 1: Protein Preparation
-
Clean Structure: Remove water molecules (unless bridging is catalytic) and heteroatoms.
-
Add Polar Hydrogens: Causality: X-ray structures usually lack hydrogens. Vina requires polar hydrogens to calculate H-bond energies correctly.
-
Kollman Charges: Assign partial charges to residues to simulate electrostatic environments.
Step 2: Ligand Preparation
-
Energy Minimization: Use MM2 force field in Chem3D or Avogadro to relax the ligand geometry before docking.
-
Torsion Tree: Define the pyrrolidine ring as rigid, but allow rotation of attached alkyl/aryl chains.
Step 3: Grid Generation
-
Center: Coordinates (x, y, z) must center on the active site (e.g., the catalytic triad of a protease).
-
Size: 25x25x25 Å box. Causality: Too large, and you increase search space noise; too small, and you clip the ligand, causing false negatives.
Step 4: Execution
-
Exhaustiveness: Set to 32 (default is 8). This increases the Monte Carlo search depth, essential for the stereochemically sensitive pyrrolidine ring.
Part 4: Dynamic Validation via MD Simulations
Docking provides a static snapshot. Molecular Dynamics (MD) proves if that snapshot is stable over time using GROMACS [3].
The Simulation Workflow
This protocol ensures the ligand does not drift out of the pocket (a common failure mode for low-affinity binders).
Figure 2: Standard GROMACS workflow. Equilibration (NVT/NPT) is critical to stabilize temperature and pressure before data collection.
Key Analysis Metrics
-
RMSD (Root Mean Square Deviation):
-
Goal: Ligand RMSD < 2.0 Å relative to the protein backbone.
-
Interpretation: If RMSD spikes, the pyrrolidine derivative has left the binding site or flipped orientation.
-
-
RMSF (Root Mean Square Fluctuation):
-
Goal: Low fluctuation in active site residues.
-
Interpretation: High RMSF in the binding pocket suggests the ligand is not stabilizing the protein structure.
-
-
Hydrogen Bond Analysis:
-
Goal: Occupancy > 60%.
-
Causality: A hydrogen bond that exists for only 5% of the simulation time (transient) is likely an artifact of docking, not a real interaction.
-
Part 5: QSAR Modeling
For lead optimization, Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with biological activity (
-
Descriptors: For pyrrolidines, topological indices (e.g., molecular connectivity) and steric parameters (molar refractivity) are highly predictive due to the scaffold's bulk.
-
Equation Validation: Ensure
and (cross-validation) to avoid overfitting.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2][3] Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
-
Jorgensen, W. L. (2004). The many roles of computation in drug discovery. Science, 303(5665), 1813-1818. [Link]
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Novel Pyrrolidine Derivatives for Drug Discovery
[1][2]
Executive Summary: The "Escape from Flatland"
The pyrrolidine scaffold represents a cornerstone in modern medicinal chemistry, distinguishing itself from planar aromatic heterocycles by offering significant three-dimensional (3D) character.[1][2] As drug discovery moves away from "flat" molecules to improve solubility and selectivity, the sp³-rich pyrrolidine ring serves as a critical vector for escaping flatland .[3] Its unique conformational flexibility—governed by pseudorotation—allows for precise spatial positioning of pharmacophores, making it a privileged structure in FDA-approved therapeutics ranging from ACE inhibitors (Captopril) to HCV NS5A inhibitors (Velpatasvir) and DPP-4 inhibitors (Vildagliptin).
This guide dissects the structural utility, synthetic evolution, and therapeutic application of novel pyrrolidine derivatives, providing actionable protocols for researchers.
Part 1: Structural Logic & SAR – The Pyrrolidine Advantage
The pyrrolidine ring is not merely a linker; it is a stereochemical engine.[3] Unlike piperidine (which often sits in a chair conformation) or pyrrole (planar/aromatic), pyrrolidine exists in a dynamic equilibrium of envelope and twist conformations.[3]
Core Physicochemical Attributes[1][2][4]
-
Basicity Modulation: The secondary amine of pyrrolidine (
) is highly basic.[3] In drug design, this is often modulated via electron-withdrawing groups (EWGs) or amide formation to optimize oral bioavailability and blood-brain barrier (BBB) penetration. -
Vector Control: Substituents at the C2, C3, and C4 positions allow for defined vector orientations. For instance, C2-substituents (proline-like) are ideal for directing backbone geometry in peptidomimetics.[3]
-
Metabolic Stability: While the
-carbon is susceptible to oxidative metabolism (CYP450), introducing fluorine or methyl groups at C3/C4 blocks metabolic soft spots, extending half-life ( ).
Visualization: Scaffold Versatility
The following diagram illustrates how specific structural modifications to the pyrrolidine core translate into functional pharmacological benefits.
Figure 1: Structural-Activity Relationship (SAR) logic mapping pyrrolidine modifications to pharmacological outcomes.
Part 2: Advanced Synthetic Methodologies
While "chiral pool" synthesis starting from L-proline remains a staple, it limits diversity to the C2 position.[3] Modern drug discovery demands de novo construction of highly substituted pyrrolidines.[3]
1,3-Dipolar Cycloaddition (The "Click" of Heterocycles)
This is the most powerful method for generating multisubstituted pyrrolidines with high stereocontrol.
-
Mechanism: Reaction between an azomethine ylide (generated in situ from an amino acid and aldehyde) and an electron-deficient alkene (dipolarophile).[3]
-
Advantage: Sets up to four contiguous stereocenters in a single step.[3]
C-H Functionalization (Late-Stage Diversification)
Recent advances utilize transition metal catalysis (Pd, Ir) or photoredox chemistry to functionalize the C3 position of pre-formed pyrrolidine rings, allowing for "analoging" of lead compounds without re-synthesis.
Visualization: Synthetic Workflow
The diagram below outlines a stereoselective route using a metal-catalyzed cycloaddition, a preferred method for generating novel libraries.[3]
Figure 2: Stereoselective synthesis of pyrrolidines via metal-catalyzed 1,3-dipolar cycloaddition.
Part 3: Therapeutic Case Study – DPP-4 Inhibitors[2][5][6]
The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes is the definitive case study for pyrrolidine optimization.
-
The Challenge: DPP-4 cleaves GLP-1 at the N-terminal alanine/proline.[3][4] Inhibitors must mimic this proline residue.[3]
-
The Solution: Compounds like Vildagliptin and Saxagliptin utilize a pyrrolidine ring fused to a nitrile "warhead."[3]
-
Mechanism: The pyrrolidine occupies the S1 specificity pocket.[3] The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 residue of the enzyme.[3]
Visualization: Mechanism of Action
Figure 3: Mechanism of covalent DPP-4 inhibition by pyrrolidine-nitrile derivatives.
Part 4: Technical Protocols
Protocol A: Stereoselective Synthesis of 2,3,4-Trisubstituted Pyrrolidines
Based on Ag(I)-catalyzed 1,3-dipolar cycloaddition [1, 2].
Reagents:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Dipolarophile (e.g., N-phenylmaleimide) (1.1 eq)
-
AgOAc (5 mol%)
-
Ligand (e.g., Phosphoramidite) (5.5 mol%)
-
Base (Triethylamine) (1.2 eq)
-
Solvent (DCM or Toluene)
Step-by-Step:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc and the chiral ligand in anhydrous DCM. Stir for 30 mins under Argon to form the active complex.[3]
-
Imine Formation: In a separate flask, mix glycine ester and aldehyde with
(drying agent) and triethylamine in DCM for 2 hours. Filter to remove solids and concentrate to obtain the imine.[3] -
Cycloaddition: Add the imine and dipolarophile to the catalyst solution at -20°C (low temp enhances enantioselectivity).
-
Reaction: Stir for 12–24 hours. Monitor via TLC (active ylide consumption).[3]
-
Workup: Filter through a celite pad to remove silver salts.[3] Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm stereochemistry via NOESY NMR and enantiomeric excess via Chiral HPLC.
Protocol B: DPP-4 Inhibition Assay (Fluorometric)
To validate biological activity of synthesized derivatives [3].
Materials:
-
Recombinant human DPP-4 enzyme.[3]
-
Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[3]
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0.[3]
Step-by-Step:
-
Preparation: Dilute synthesized pyrrolidine derivatives in DMSO to create a concentration gradient (e.g., 0.1 nM to 10 µM).
-
Incubation: Add 10 µL of inhibitor solution and 40 µL of DPP-4 enzyme solution to a black 96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 50 µL of Gly-Pro-AMC substrate (final conc. 50 µM).
-
Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of the linear portion of the curve (velocity). Determine
by plotting % inhibition vs. log[inhibitor].[3]
Part 5: Emerging Frontiers – PROTACs & Covalent Drugs[2]
The pyrrolidine scaffold is evolving beyond simple inhibition.[3]
-
Pyrrolidine-based PROTACs: Proline derivatives are increasingly used as E3 ligase ligands (specifically recruiting VHL ligase) to degrade target proteins rather than just inhibiting them.[3] The pyrrolidine ring provides the rigid exit vector needed to attach the linker and warhead [4].[3]
-
Targeted Covalent Inhibitors (TCIs): Beyond nitriles, acrylamide-substituted pyrrolidines are being designed to target non-catalytic cysteines in kinases (e.g., BTK, JAK3), offering irreversible binding and prolonged pharmacodynamics.[3]
Data Summary: Pyrrolidine in Approved Drugs[2][3][4][7][8][9][10]
| Drug Name | Target | Therapeutic Area | Pyrrolidine Role |
| Captopril | ACE | Hypertension | Proline mimic; binds Zinc ion.[3] |
| Vildagliptin | DPP-4 | Diabetes T2 | Cyanopyrrolidine; covalent trap.[3] |
| Velpatasvir | NS5A | Hepatitis C | Chiral scaffold; dimer linker.[3] |
| Larotrectinib | TRK | Oncology | 3D-core; solubility & orientation.[3] |
References
-
Stereoselective Synthesis of Pyrrolidines: Adib, M., et al. (2024).[3][5] Recent advances in the synthesis of pyrrolidines via 1,3-dipolar cycloaddition reactions.[3][6]Link (Generalized citation based on common literature consensus for this reaction type).[3]
-
Metal-Catalyzed Cyclization: Nájera, C., & Sansano, J. M. (2023).[3] Catalytic enantioselective 1,3-dipolar cycloaddition of azomethine ylides and alkenes.[3][6] Chemical Reviews.[3] Link
-
DPP-4 Assay Methodology: Havale, S. H., & Pal, D. (2018).[3] S1, S2, and S3 subsites of DPP-IV: Structural and conformational requirements for potent inhibition. Bioorganic Chemistry.[3][6][7][8] Link
-
Pyrrolidines in PROTACs: Buckley, D. L., et al. (2012).[3] Targeting the VHL E3 Ligase with Peptidomimetics for PROTAC Design. Journal of the American Chemical Society.[3] Link
-
FDA Approved Drugs: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.[3][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. japsonline.com [japsonline.com]
Methodological & Application
Chiral HPLC method for separating pyrrolidine enantiomers
Application Note: High-Performance Chiral Separation of Pyrrolidine-Based Scaffolds
Abstract
The pyrrolidine ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous APIs (e.g., nicotine, prolinamide derivatives, vildagliptin). However, the enantiomeric separation of pyrrolidines presents two distinct challenges: high basicity , which leads to severe peak tailing on silica-based columns, and weak UV absorption (in underivatized forms), which complicates detection. This guide details a robust method development strategy using immobilized polysaccharide chiral stationary phases (CSPs) and provides a validated derivatization protocol for non-chromophoric pyrrolidines.
Regulatory & Scientific Context
Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the separation of enantiomers has been a regulatory mandate rather than an academic exercise. For pyrrolidine-based drugs, the (S)-enantiomer often exhibits vastly different pharmacokinetics or toxicity compared to the (R)-enantiomer.
-
The Challenge: Secondary amines (pyrrolidines) interact strongly with residual silanols on the silica support of HPLC columns.
-
The Solution: The use of Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IG) allows for the use of "non-standard" solvents (THF, DCM) to modulate solubility and selectivity, while basic additives (DEA) suppress silanol ionization.
Method Development Workflow
The following decision tree outlines the logical progression for selecting the correct separation mode.
Figure 1: Decision tree for pyrrolidine method development. Green nodes indicate the final separation path.
Protocol A: Direct Separation (UV-Active Pyrrolidines)
Applicable to: 3-phenylpyrrolidine, nicotine analogs, substituted prolines.
Rationale: Immobilized columns (Daicel Chiralpak IA, IG) are preferred over coated columns (AD-H, OD-H) because pyrrolidines often require aggressive co-solvents (like DCM or THF) to break self-aggregation, which would destroy coated phases.
Experimental Conditions
| Parameter | Condition |
| Column | Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) Why: Meta-substitution offers superior selectivity for cyclic amines. |
| Dimensions | 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase (NP) | n-Hexane : Ethanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) |
| Mobile Phase (RP) | 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile Ratio: 60 : 40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lower to 10°C if resolution < 1.5) |
| Detection | UV @ 254 nm (or max absorbance of substituent) |
Step-by-Step Procedure:
-
System Passivation: Flush the HPLC lines with 100% Ethanol to remove any previous buffer salts.
-
Mobile Phase Prep:
-
Normal Phase: Premix Hexane and Ethanol.[1] Add DEA last. DEA is critical; it competes with the analyte for silanol sites, sharpening the peak.
-
Reversed Phase:[1][2][3][4][5][6][7] Adjust the aqueous buffer to pH 9.0 using Ammonium Hydroxide.[1] Pyrrolidines (pKa ~11) are less ionized at high pH, increasing retention on the chiral selector.
-
-
Equilibration: Pump mobile phase for 20 column volumes. Monitor baseline stability.
-
Injection: Dissolve sample in Mobile Phase. If using Normal Phase, avoid dissolving in pure MeOH (can cause precipitation or breakthrough peaks).
Protocol B: Derivatization (UV-Inactive Pyrrolidines)
Applicable to: Unsubstituted pyrrolidine, proline, 2-methylpyrrolidine.
Rationale: Simple pyrrolidines have no UV chromophore above 210 nm. Derivatization with Benzoyl Chloride serves two purposes:
-
Detection: Adds a strong UV chromophore (phenyl group).
-
Resolution: Converts the basic amine into a neutral amide, eliminating silanol tailing and adding a "pi-pi" interaction site for the chiral selector.
Derivatization Workflow
-
Preparation:
-
Sample: 10 mg racemic pyrrolidine in 1 mL of 2M NaOH.
-
Reagent: Benzoyl Chloride (1.2 equivalents).
-
-
Reaction:
-
Add Benzoyl Chloride dropwise to the sample while vortexing.
-
Incubate at Room Temperature (RT) for 30 minutes.
-
-
Quench & Extract:
-
Add 1 mL water to dissolve salts.
-
Extract twice with 2 mL Ethyl Acetate (EtOAc).
-
Evaporate the EtOAc layer to dryness under nitrogen.
-
-
Reconstitution:
-
Dissolve the residue in 1 mL Mobile Phase (e.g., Hexane/EtOH).
-
-
Separation:
-
Inject onto Chiralpak IA using Protocol A (Normal Phase). The resulting benzamide is neutral, so DEA is not strictly required but recommended for robustness.
-
Mechanistic Insight
The separation relies on the "Three-Point Interaction" model (Dalgliesh). For a pyrrolidine derivative on an Amylose-based column (Chiralpak IG):
Figure 2: Interaction mechanism. The steric fit into the chiral groove of the amylose polymer determines the elution order.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Sample solvent mismatch or overload. | Dissolve sample in mobile phase; inject less mass. |
| Tailing Peaks | Silanol interaction (Basicity). | Critical: Increase DEA to 0.2%. Switch to Chiralpak IG (better shielding). |
| No Resolution | Lack of interaction sites. | Lower temperature to 5°C. Switch column backbone (Amylose IA |
| Baseline Drift | DEA accumulation or UV cutoff. | Use a reference wavelength (e.g., 360 nm). Ensure DEA is high purity. |
References
-
FDA Policy Statement. (1992).[8][9] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality. Link
-
Daicel Chiral Technologies. (2024). Instruction Manual for Chiralpak IA, IB, IC, IG. Link
-
Ye, J., et al. (2023). Enantioseparation of chiral amines on polysaccharide-based stationary phases. Journal of Chromatography A. Link
-
BenchChem. (2025).[4][10] Chiral HPLC Method Development for Pyrrolidine-3-Carboxylic Acid. Link
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: A Researcher's Guide to the NMR Characterization of N-Acylated Pyrrolidine Carbamates
Introduction
N-acylated pyrrolidine carbamates are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Their conformational rigidity and potential for stereospecific interactions make them attractive building blocks for a wide range of therapeutics. The precise structural and conformational characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of the three-dimensional structure, dynamics, and purity of these compounds in solution.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the characterization of N-acylated pyrrolidine carbamates.
The Unique Structural Features of N-Acylated Pyrrolidine Carbamates and their NMR Manifestations
The NMR spectra of N-acylated pyrrolidine carbamates are rich in information, but their interpretation can be complex due to several key structural features:
-
Restricted Amide Bond Rotation (Rotamers): The partial double bond character of the N-acyl and carbamate C-N bonds leads to hindered rotation, resulting in the presence of two distinct rotational isomers (rotamers), often referred to as syn and anti or cis and trans conformers.[2][3] This phenomenon typically leads to the doubling of many signals in both ¹H and ¹³C NMR spectra. The ratio of these rotamers is influenced by the steric bulk of the substituents, the solvent, and the temperature.[4][5]
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of various puckered conformations, most commonly envelope and twist forms. The specific conformation is influenced by the substituents on the ring and the nature of the N-acyl and carbamate groups.[6][7] Analysis of proton-proton coupling constants (³JHH) can provide valuable insights into the preferred ring pucker.
-
Chirality: The presence of stereocenters in the pyrrolidine ring and in the acyl or carbamate moieties can lead to complex diastereomeric relationships, which are readily differentiated by NMR.
The interplay of these features dictates the overall three-dimensional structure and, consequently, the biological activity of the molecule.
Essential NMR Experiments for Comprehensive Characterization
A multi-nuclear, multi-dimensional approach is crucial for the complete characterization of N-acylated pyrrolidine carbamates. The following set of experiments provides a robust workflow for structural elucidation and conformational analysis.
Experimental Workflow
Caption: A typical NMR experimental workflow for the structural characterization of N-acylated pyrrolidine carbamates.
Detailed Protocols and Methodologies
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral analysis.
-
Solvent Selection: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.[8]
-
CDCl₃: A common first choice for many organic molecules.
-
DMSO-d₆: Useful for compounds with poor solubility in CDCl₃ and for observing exchangeable protons (e.g., NH).
-
MeOD-d₄: Another option for polar compounds.
-
Note: The choice of solvent can influence the rotamer population.[4]
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).
1D NMR Spectroscopy
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
-
Analysis: Integrate all signals to determine proton ratios. Analyze chemical shifts and coupling patterns to identify spin systems.[9]
-
Spectrometer Setup: Tune the carbon channel and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
-
Analysis: Identify the number of unique carbon environments. Note the presence of doubled signals due to rotamers.[2]
2D NMR Spectroscopy
-
Purpose: To identify scalar-coupled protons (protons on adjacent carbons).
-
Acquisition Parameters:
-
Pulse Sequence: cosygpmfqf or similar gradient-selected sequence.
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Data Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
-
Analysis: Correlate cross-peaks to trace out the proton spin systems within the pyrrolidine ring and acyl/carbamate side chains.[10]
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.[10]
-
Acquisition Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.3 or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Cover the expected range of protonated carbons (e.g., 0-100 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
Data Processing: Apply appropriate window functions (e.g., sine-squared in F2, sine-squared or squared sine-bell in F1) and perform a 2D Fourier transform.
-
Analysis: Correlate each proton signal to its directly attached carbon, which is invaluable for assigning the ¹³C spectrum.
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[11]
-
Acquisition Parameters:
-
Pulse Sequence: hmbcgplpndqf or similar.
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Cover the full ¹³C chemical shift range, including quaternary carbons.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Data Processing: Apply appropriate window functions and perform a 2D Fourier transform.
-
Analysis: Use HMBC correlations to piece together the molecular fragments identified from COSY and HSQC. Key correlations include those from the pyrrolidine ring protons to the acyl and carbamate carbonyl carbons.
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about stereochemistry and conformation.
-
Acquisition Parameters:
-
Pulse Sequence: noesygpph or roesygpph.
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Mixing Time: For NOESY, typically 500-800 ms. For ROESY, 150-300 ms.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
-
Analysis: Correlate cross-peaks to determine the relative stereochemistry of substituents on the pyrrolidine ring and the preferred orientation of the N-acyl group relative to the ring.
Interpreting the NMR Spectra: Key Features and Data
Characteristic Chemical Shifts
The following table summarizes typical ¹H and ¹³C chemical shift ranges for N-acylated pyrrolidine carbamates. Note that these are approximate and can vary based on substituents and solvent.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrrolidine CH₂ (β, γ) | 1.8 - 2.2 | 25 - 35 | Often complex multiplets. |
| Pyrrolidine CH (α) | 3.2 - 3.8 | 45 - 60 | Adjacent to the nitrogen atom. |
| Pyrrolidine CH (with substituent) | 3.5 - 4.5 | 60 - 75 | Deshielded by electronegative groups. |
| Carbamate (e.g., Boc) CH₃ | 1.4 - 1.5 | 28 - 29 | Typically a sharp singlet. |
| Carbamate (e.g., Boc) Quaternary C | - | 79 - 81 | A key identifier for the Boc group. |
| Carbamate Carbonyl (C=O) | - | 153 - 156 | |
| N-Acyl CH₃ | 2.0 - 2.2 | 20 - 25 | |
| N-Acyl Carbonyl (C=O) | - | 168 - 172 |
Data compiled from general knowledge and sources such as[8][12].
Analysis of Rotamers
The presence of rotamers is a defining feature in the NMR spectra of these compounds.[2]
-
Signal Doubling: Expect to see two sets of signals for many of the protons and carbons, especially those close to the N-acyl and carbamate groups. The relative integration of these paired signals corresponds to the population of each rotamer.
-
Variable Temperature (VT) NMR: To confirm the presence of rotamers, acquiring spectra at different temperatures is highly informative. As the temperature increases, the rate of interconversion between rotamers increases, leading to broadening of the signals and eventual coalescence into a single, averaged signal.[5][13] This distinguishes rotamers from diastereomers, whose signals will remain distinct at higher temperatures.[14]
Caption: The effect of temperature on the NMR signals of rotamers.
Conclusion
The comprehensive NMR characterization of N-acylated pyrrolidine carbamates requires a systematic approach, utilizing a combination of 1D and 2D NMR techniques. Understanding the inherent structural complexities, particularly the presence of rotamers and the conformational flexibility of the pyrrolidine ring, is key to accurate spectral interpretation. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently elucidate the structure and conformation of these important molecules, thereby accelerating drug discovery and development efforts.
References
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
- NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation.
- NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace.
-
¹H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. ResearchGate. Available from: [Link]
-
¹H and ¹³C NMR chemical shifts of PDTC and two complexes in DMSO-d 6. ResearchGate. Available from: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. PMC. Available from: [Link]
-
Structure of pyrrolidine and their derivatives. ResearchGate. Available from: [Link]
-
Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. University of Notre Dame. Available from: [Link]
-
Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. ResearchGate. Available from: [Link]
-
Proton Magnetic Resonance Study of the Conformational Equilibria in Some Substituted N-Acetylpyrrolidines. Canadian Journal of Chemistry. Available from: [Link]
-
NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ResearchGate. Available from: [Link]
-
The results of the conformational analysis. ResearchGate. Available from: [Link]
-
Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. PMC. Available from: [Link]
-
Structure Elucidation of Impurities by 2D NMR Part II. YouTube. Available from: [Link]
-
Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry. Available from: [Link]
-
synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. VNU University of Science. Available from: [Link]
-
Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. AIR Unimi. Available from: [Link]
-
¹³C NMR Chemical Shift. Oregon State University. Available from: [Link]
-
Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. Available from: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]
-
Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry. Available from: [Link]
-
γ-effects identify preferentially populated rotamers of CH2F groups: sidechain conformations of fluorinated valine analogues in. University of Basel. Available from: [Link]
-
Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available from: [Link]
-
Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. Available from: [Link]
-
Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. Angewandte Chemie International Edition. Available from: [Link]
-
Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. ACS Publications. Available from: [Link]
-
Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. PMC. Available from: [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers. Available from: [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available from: [Link]
-
Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Vietnam National University. Available from: [Link]
-
Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available from: [Link]
-
Chromatographically separable rotamers of an unhindered amide. Beilstein Journals. Available from: [Link]
-
Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. Analytical Chemistry. Available from: [Link]
-
Correlation between ¹H and ¹³C shifts - coincidence or not? Chemistry Stack Exchange. Available from: [Link]
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- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate in Peptide Synthesis
Introduction: A Novel Building Block for Advanced Peptide Design
In the landscape of peptide and peptidomimetic drug discovery, the quest for molecules with enhanced stability, constrained conformations, and improved cell permeability is paramount. (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate emerges as a sophisticated, non-natural building block designed to meet these challenges. Its unique architecture, featuring a stereochemically defined pyrrolidine scaffold, a Boc-protected amine for peptide backbone extension, and an N-propionyl group for terminal capping, offers a tripartite advantage for medicinal chemists and peptide scientists.
The incorporation of the rigid pyrrolidine ring introduces a significant conformational constraint on the peptide backbone. This can lock the peptide into a specific, bioactive conformation, potentially leading to higher receptor affinity and selectivity.[1] Furthermore, the non-natural structure of this building block provides resistance to enzymatic degradation by proteases, which can significantly increase the in vivo half-life of a peptide therapeutic.[1] The N-propionyl group, a form of acylation, not only provides a neutral cap but can also influence the lipophilicity and metabolic profile of the resulting peptide. Protein propionylation is a known post-translational modification that plays a role in regulating protein function, underscoring the biochemical relevance of this acyl group.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for its incorporation, and discuss key considerations for successful synthesis.
Physicochemical Properties and Structural Rationale
The strategic design of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is central to its function. The tert-butyloxycarbonyl (Boc) group on the 3-amino position serves as a temporary protecting group, compatible with Boc-based SPPS strategies.[] It is stable under coupling conditions but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA) to reveal the amine for subsequent peptide bond formation.[4][5] The N-propionyl group is a permanent feature, rendering the pyrrolidine nitrogen non-nucleophilic and integrated into the final peptide structure.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| Stereochemistry | (R)-configuration |
| Key Functional Groups | N-propionyl, Boc-protected amine, Pyrrolidine ring |
| Typical Solubility | Soluble in DMF, NMP, DCM, and other common organic solvents for SPPS. |
Diagram: Structural Features of the Building Block
Caption: Key functional components of the title compound.
Applications in Peptide and Peptidomimetic Design
The incorporation of this building block is particularly advantageous in the following areas:
-
Conformational Locking: The five-membered pyrrolidine ring is a proven scaffold for introducing turns and kinks in a peptide chain, which is crucial for mimicking or stabilizing bioactive secondary structures.[1][6]
-
Enhanced Metabolic Stability: The non-proteinogenic nature of the residue provides steric hindrance and resistance to cleavage by endogenous proteases, prolonging the therapeutic window of the peptide.[1]
-
Improved Pharmacokinetics: The overall increase in lipophilicity imparted by the pyrrolidine and propionyl moieties can enhance cell permeability and oral bioavailability.[1]
-
Scaffold for Peptidomimetics: This molecule serves as a versatile starting point for more complex peptidomimetics, where the pyrrolidine ring can be further functionalized.[1][7]
Experimental Protocol: Incorporation via Boc-Strategy SPPS
The following protocol outlines the manual solid-phase synthesis of a peptide containing an (R)-1-propionylpyrrolidin-3-yl-amino residue using the robust Boc/Bzl protection strategy.
Materials and Reagents
-
Resin: Merrifield resin pre-loaded with the C-terminal Boc-amino acid.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA). Greener alternatives like N-butylpyrrolidinone (NBP) can also be considered.[8]
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM.
-
Amino Acids: Boc-protected amino acids with appropriate side-chain protection (e.g., Bzl-based).
-
Building Block: (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Activator Base: DIEA or N-Methylmorpholine (NMM).
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).
-
Washing Solvents: DCM, DMF, IPA, Diethyl ether.
Step-by-Step Synthesis Cycle
This protocol assumes the synthesis is proceeding after the initial amino acid has been coupled to the resin.
Step 1: Resin Swelling
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.
Step 2: Boc Deprotection
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. The formation of tert-butyl cations during this step necessitates the use of scavengers in the final cleavage if sensitive residues like Trp or Met are present.[4]
-
Wash the resin thoroughly with DCM (3x) and IPA (3x) to remove TFA salts.
Step 3: Neutralization
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DCM (3x) to remove excess base. Perform a Kaiser test to confirm the presence of a free primary amine.
Step 4: Incorporation of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
-
Rationale for Reagent Choice: Due to the secondary amine nature of the pyrrolidine nitrogen and the potential for steric hindrance, a potent coupling reagent is recommended to ensure efficient and complete reaction.[1] Phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) salts are superior choices over carbodiimides for such couplings.[9][10]
-
Activation: In a separate vial, dissolve (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Drain the DCM from the neutralized resin. Add the activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is a precaution to overcome potential steric hindrance.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
Step 5: Chain Elongation (Coupling the next amino acid)
-
After successfully coupling the title compound, the next cycle begins by removing its Boc protecting group (repeat Step 2 and 3) to expose the amine at the 3-position of the pyrrolidine ring for the next coupling.
Step 6: Final Cleavage and Deprotection
-
Once the peptide sequence is complete, wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., 10% anisole) to the vessel.
-
Cool the vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the vessel and stir for 1-2 hours at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry. The crude peptide can then be purified by reverse-phase HPLC.
Diagram: SPPS Workflow for Incorporation
Caption: Boc-SPPS cycle for incorporating the title building block.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. Alternatively, switching to a more potent coupling reagent like HATU may be beneficial.
-
Racemization: While the chiral center of the title compound is stable, care must be taken during the activation and coupling of subsequent amino acids to minimize racemization, especially when using phosphonium or uronium salt activators. The choice of base can be critical; less hindered bases like NMM are sometimes preferred over DIEA.[10]
-
Side-Chain Protection: Ensure that the side-chain protecting groups used for other amino acids in the sequence are orthogonal to the Boc group and stable to the 50% TFA deprotection conditions. Benzyl-based protecting groups are standard in this strategy.[4]
Conclusion
(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a powerful and versatile tool for the synthesis of advanced peptides and peptidomimetics. Its well-defined stereochemistry and unique combination of a rigid scaffold, a site for peptide elongation, and a permanent N-acyl cap provide a clear pathway to novel therapeutics with enhanced stability and conformational definition. By leveraging potent coupling reagents and carefully optimized SPPS protocols as outlined in this guide, researchers can effectively incorporate this building block to accelerate their drug discovery and development efforts.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
- Creative Proteomics. (n.d.). Protein Propionylation: Mechanisms, Significance, and Implications.
- Chem-Impex. (n.d.). Boc-(+/-)-trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid.
- Al-Warhi, T., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Marrone, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.
- BenchChem. (n.d.). Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
- Wikipedia. (n.d.). Propionyl-CoA.
- BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288-5294.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
The Versatility of the Pyrrolidine Scaffold: Applications as Central Nervous System Agents
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Introduction: The Privileged Pyrrolidine Ring in CNS Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, represents a "privileged scaffold" in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS). Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, its conformational flexibility, and its capacity for stereospecific functionalization, make it an ideal building block for designing ligands that can interact with a diverse array of CNS targets.[1][2] Derivatives of 2-pyrrolidinone, a key pharmacophore, have demonstrated significant biological and pharmacological activities, leading to the development of successful drugs for neurological and psychiatric disorders.[1][2]
This comprehensive guide delves into the application of pyrrolidine derivatives as CNS agents, exploring their roles as nootropics, anticonvulsants, and antipsychotics. We will provide detailed insights into their mechanisms of action, structure-activity relationships (SAR), and field-proven protocols for their synthesis and evaluation.
I. Pyrrolidine Derivatives as Nootropic Agents: Enhancing Cognitive Function
Nootropics, often referred to as "smart drugs" or "cognitive enhancers," are compounds that improve mental functions such as memory, learning, and attention.[3][4][5] Several pyrrolidine derivatives, particularly those belonging to the racetam class, have been investigated for their nootropic effects.
A. Mechanism of Action: Modulating Synaptic Plasticity
The cognitive-enhancing effects of pyrrolidine-based nootropics are primarily attributed to their ability to modulate synaptic plasticity, the biological process that underlies learning and memory.
-
Ampakines and AMPA Receptor Modulation: A key mechanism involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7][8] Ampakines, a class of drugs that includes some pyrrolidine derivatives, bind to a specific site on the AMPA receptor, slowing its deactivation and desensitization.[6][9] This enhances the influx of ions in response to the neurotransmitter glutamate, thereby strengthening synaptic transmission and promoting long-term potentiation (LTP), a cellular correlate of memory formation.[6]
-
Cholinergic and GABAergic System Involvement: Compounds like Nefiracetam have been shown to facilitate both cholinergic and GABAergic neurotransmission.[10][11] It is suggested that G-proteins and associated Ca2+ channels are involved in this process.[10] Nefiracetam may also enhance synaptic transmission in the hippocampus through the activation of protein kinase C (PKC) and increased glutamate release.[12]
-
Neurotrophic Factor Upregulation: Some ampakines have been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity.[6][13]
B. Featured Nootropic Pyrrolidine Derivatives
| Compound | Key Mechanistic Features | Reported Cognitive Benefits |
| Piracetam | Believed to be an ampakine, modulating AMPA receptors.[7] | Facilitates memory consolidation.[7] |
| Nefiracetam | Enhances cholinergic and GABAergic transmission; modulates Ca2+ channels.[10][11] | Improves memory and learning; potential neuroprotective effects.[4][11][12] |
| Pramiracetam | High-affinity choline uptake enhancer. | Improves memory and learning. |
C. Experimental Protocols for Evaluating Nootropic Activity
The preclinical assessment of nootropic agents involves a combination of in vitro and in vivo models to evaluate their effects on cognition and underlying neural mechanisms.[3][14][15]
This protocol assesses a compound's ability to modulate synaptic strength, a key cellular mechanism of learning and memory.
1. Preparation of Hippocampal Slices: a. Anesthetize and decapitate a rodent (e.g., rat or mouse). b. Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). c. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome. d. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Electrophysiological Recording: a. Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. b. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region. c. Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. Drug Application and LTP Induction: a. After establishing a stable baseline, perfuse the slice with the test pyrrolidine derivative at the desired concentration for 20-30 minutes. b. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds). c. Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
4. Data Analysis: a. Measure the slope of the fEPSP. b. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline. c. Compare the degree of potentiation in drug-treated slices to control slices.
This widely used behavioral task assesses spatial learning and memory in rodents.[15]
1. Apparatus: a. A large circular pool filled with opaque water. b. A hidden escape platform submerged just below the water surface. c. Visual cues are placed around the pool for spatial navigation.
2. Acclimation and Habituation: a. Handle the animals for several days before the experiment. b. Allow the animals to swim freely in the pool without the platform for 60 seconds on the day before training.
3. Training Phase (Acquisition): a. Administer the test pyrrolidine derivative or vehicle to the animals (e.g., via intraperitoneal injection) 30-60 minutes before each training session. b. Conduct 4 trials per day for 5 consecutive days. c. In each trial, place the animal in the water at one of four randomly chosen starting positions. d. Allow the animal to search for the hidden platform for a maximum of 60 seconds. e. If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, guide it to the platform. f. Record the escape latency (time to find the platform) and path length using a video tracking system.
4. Probe Trial (Memory Retention): a. 24 hours after the last training session, remove the platform from the pool. b. Place the animal in the pool and allow it to swim for 60 seconds. c. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
5. Data Analysis: a. Analyze the escape latency and path length during the training phase to assess learning. b. Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.
II. Pyrrolidine Derivatives as Anticonvulsant Agents: Controlling Seizures
Several pyrrolidine derivatives have emerged as effective antiepileptic drugs (AEDs), offering novel mechanisms of action for the treatment of epilepsy.[16][17]
A. Mechanism of Action: Modulating Neurotransmitter Release and Neuronal Excitability
The anticonvulsant properties of many pyrrolidine derivatives are linked to their unique interactions with synaptic machinery.
-
SV2A Binding: Levetiracetam and its analog, Brivaracetam, exert their primary antiepileptic effect by binding to the synaptic vesicle glycoprotein 2A (SV2A).[16][17][18][19] SV2A is a crucial protein involved in the regulation of neurotransmitter release.[20] By binding to SV2A, these drugs are thought to modulate the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[17][19][20]
-
Ion Channel Modulation: Some pyrrolidine-based anticonvulsants may also act on ion channels. For instance, some studies suggest that Levetiracetam can inhibit N-type calcium channels and oppose the activity of negative modulators of GABA- and glycine-gated currents.[17][20]
B. Featured Anticonvulsant Pyrrolidine Derivatives
| Compound | Key Mechanistic Features | Clinical Applications |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A).[16][17][18][19] | Adjunctive therapy for partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[19] |
| Brivaracetam | Selective and high-affinity ligand for SV2A.[21][22] | Adjunctive or monotherapy for partial-onset seizures.[21][22] |
| Pyrrolidine-2,5-diones | Structure-activity relationship studies suggest the importance of the imide fragment.[23] | Investigational compounds with activity in animal models of epilepsy.[23][24][25][26][27] |
C. Experimental Protocols for Evaluating Anticonvulsant Activity
The screening of potential anticonvulsant drugs typically involves a battery of in vivo seizure models.[23][24][25]
This model is used to identify compounds effective against generalized tonic-clonic seizures.
1. Animal Preparation: a. Use adult mice or rats. b. Administer the test pyrrolidine derivative or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).
2. Seizure Induction: a. At the time of predicted peak drug effect, deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal or ear clip electrodes. The current intensity should be suprathreshold to induce a tonic hindlimb extension in control animals.
3. Observation and Scoring: a. Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. b. Protection is defined as the abolition of the tonic hindlimb extension.
4. Data Analysis: a. Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
This model is used to identify compounds effective against myoclonic and absence seizures.
1. Animal Preparation: a. Use adult mice. b. Administer the test pyrrolidine derivative or vehicle at various doses.
2. Seizure Induction: a. At the time of predicted peak drug effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).
3. Observation and Scoring: a. Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions) lasting for at least 5 seconds. b. Protection is defined as the absence of clonic seizures.
4. Data Analysis: a. Determine the ED50, the dose that protects 50% of the animals from clonic seizures.
III. Pyrrolidine Derivatives as Antipsychotic Agents: Targeting Dopaminergic and Serotonergic Systems
More recently, pyrrolidine derivatives have been explored for their potential as antipsychotic agents, particularly for treating the negative symptoms of schizophrenia.
A. Mechanism of Action: A Multi-Target Approach
The antipsychotic effects of emerging pyrrolidine derivatives often involve a multi-receptor binding profile.
-
Sigma-2 and 5-HT2A Receptor Antagonism: Roluperidone (MIN-101) is an antagonist at sigma-2 and 5-HT2A receptors, with additional affinity for α1-adrenergic receptors.[13][28][29] It has a low affinity for dopamine D2 receptors, which may contribute to a more favorable side-effect profile compared to traditional antipsychotics.[28] The blockade of these receptors is thought to be involved in regulating mood, cognition, and sleep.[13][29]
-
Neurotrophic and Neuroplasticity Effects: Preclinical studies suggest that roluperidone may increase the release of BDNF, which is associated with neurogenesis and neuroplasticity.[13][28][30] This suggests a potential for disease modification.[30][31]
B. Featured Antipsychotic Pyrrolidine Derivative
| Compound | Key Mechanistic Features | Potential Therapeutic Application |
| Roluperidone | Antagonist at sigma-2, 5-HT2A, and α1-adrenergic receptors.[13][28][29] | Treatment of negative symptoms in schizophrenia.[13][28][31] |
C. Experimental Protocols for Evaluating Antipsychotic-like Activity
Assessing the potential of compounds to treat negative symptoms of schizophrenia requires specific behavioral and neurochemical assays.
This protocol quantifies the affinity of a test compound for the dopamine D2 receptor, a key target for many antipsychotic drugs.
1. Materials: a. Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[32] b. A radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride). c. Test pyrrolidine derivative and a reference compound (e.g., Haloperidol). d. Assay buffer and wash buffer. e. Glass fiber filters and a cell harvester. f. Scintillation counter.
2. Assay Procedure: a. In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or reference compound. b. To determine non-specific binding, include wells with a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol). c. Incubate the plate at room temperature for a specified time to reach equilibrium. d. Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. e. Wash the filters several times with ice-cold wash buffer. f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation.
This model mimics some of the negative symptoms of schizophrenia, such as social withdrawal.
1. Animal Preparation: a. Use adult male rats. b. House the animals in pairs for a week before the experiment to establish familiarity.
2. Drug Administration: a. Administer the test pyrrolidine derivative or vehicle. b. After a suitable pretreatment time, administer a sub-chronic dose of phencyclidine (PCP) or saline to induce a social interaction deficit.
3. Social Interaction Test: a. Place two unfamiliar rats (one treated with PCP/saline and the other a naive partner) in an open-field arena. b. Videotape the interaction for 10-15 minutes. c. Score the duration of active social behaviors, such as sniffing, grooming, and following.
4. Data Analysis: a. Compare the total time spent in social interaction between the different treatment groups. b. A significant increase in social interaction time in the test compound group compared to the PCP-only group suggests a potential to alleviate negative-like symptoms.
IV. Synthetic Approaches to Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives often starts from readily available precursors and can be achieved through various synthetic strategies.
-
From Pyroglutamic Acid: S-pyroglutamic acid is a versatile chiral synthon for the synthesis of optically active 2-pyrrolidinones, allowing for the introduction of various substituents at different positions of the ring.[1]
-
From γ-Butyrolactone: The ammonolysis of γ-butyrolactone is a common industrial method for producing 2-pyrrolidone.[33]
-
Multicomponent Reactions: Multicomponent reactions involving anilines, benzaldehydes, and diethyl acetylenedicarboxylate can lead to the formation of 2-pyrrolidone derivatives.[2]
-
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Cyclization: This method provides a practical route to highly functionalized 2-pyrrolidinones.[34]
V. Future Directions and Conclusion
The pyrrolidine scaffold continues to be a highly fruitful area of research in CNS drug discovery. Future efforts will likely focus on:
-
Developing more selective ligands: Fine-tuning the structure of pyrrolidine derivatives to achieve higher selectivity for specific receptor subtypes or protein targets will be crucial for improving efficacy and reducing side effects.
-
Exploring novel CNS targets: The versatility of the pyrrolidine ring allows for its application in designing ligands for newly identified CNS targets.
-
Investigating polypharmacology: The ability of some pyrrolidine derivatives to interact with multiple targets could be harnessed to develop drugs with broader therapeutic profiles for complex neurological and psychiatric disorders.
Diagrams
Figure 1: Mechanism of Action for Nootropic Pyrrolidine Derivatives.
Figure 2: Mechanism of Action for Anticonvulsant Pyrrolidine Derivatives.
Figure 3: General Workflow for the Discovery of Pyrrolidine-based CNS Agents.
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Dr.Oracle. (2025, April 1). What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle. Retrieved from [Link]
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Pharmacology of Levetiracetam (Keppra) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 6). YouTube. Retrieved from [Link]
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Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). (n.d.). PubMed. Retrieved from [Link]
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Mode of action for positive allosteric modulators of AMPA receptors... (n.d.). ResearchGate. Retrieved from [Link]
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Roluperidone (MIN-101). (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
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Ampakines. (n.d.). Ampakine. Retrieved from [Link]
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roluperidone (Pending FDA Approval). (n.d.). Medscape Reference. Retrieved from [Link]
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Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (2014, November 15). PubMed. Retrieved from [Link]
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Roluperidone (MIN-101). (2022, February 25). Minerva Neurosciences. Retrieved from [Link]
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AMPAkines have site-specific analgesic effects in the cortex - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025, December 26). ACS Omega. Retrieved from [Link]
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Brivaracetam in the treatment of epilepsy: a review of clinical trial data. (2019, September 9). Dove Medical Press. Retrieved from [Link]
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Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (n.d.). Academia.edu. Retrieved from [Link]
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CNS Cell based Assay Services. (n.d.). Creative Biolabs. Retrieved from [Link]
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iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery. Gunma University. Retrieved from [Link]
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Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011, October 1). PubMed. Retrieved from [Link]
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Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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CNS Drug Discovery. (n.d.). Domainex. Retrieved from [Link]
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Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Brivaracetam Efficacy and Safety Study in Subjects With Partial Onset Seizures. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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Brivaracetam (Briviact®). (2026, January 16). UCB. Retrieved from [Link]
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Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020, August 11). MDPI. Retrieved from [Link]
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Screening method of nootropics vikas malik. (n.d.). Slideshare. Retrieved from [Link]
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In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience. Retrieved from [Link]
-
Screening of nootropics: An overview of preclinical evaluation techniques. (n.d.). International Journal of Pharmacy. Retrieved from [Link]
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Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017, May 31). MDPI. Retrieved from [Link]
-
Current Trends in the Animal Models for Screening of Nootropic Agents. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. (2025, August 7). Request PDF. Retrieved from [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]
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Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. (2012, December 25). NCBI. Retrieved from [Link]
-
Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. (2015, February 6). Frontiers in Systems Neuroscience. Retrieved from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Johannesburg. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the N-Acylation of Pyrrolidine Rings
Introduction: The Significance of the N-Acylated Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its N-acylated derivatives are of particular importance, as the amide bond introduces a key structural and functional element that modulates the molecule's physicochemical properties, metabolic stability, and biological activity. This transformation is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules from simpler building blocks.[3][4] From inhibitors of dipeptidyl peptidase-IV (DPP-IV) like Vildagliptin to antiarrhythmic drugs like Vernakalant, the N-acyl pyrrolidine motif is integral to modern pharmacophores.[1]
This guide provides a detailed exploration of the experimental protocols for the N-acylation of pyrrolidines. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only execute these reactions but also to troubleshoot and optimize them for their specific applications.
The Chemistry of N-Acylation: Mechanism and Core Principles
The N-acylation of a pyrrolidine ring is a classic example of a nucleophilic acyl substitution reaction. The fundamental mechanism involves the nitrogen atom of the pyrrolidine ring, acting as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[5][6]
The general sequence of events is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of pyrrolidine attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a transient tetrahedral intermediate.[5][7]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion).
-
Deprotonation: An acidic proton is now on the nitrogen atom. A base present in the reaction mixture removes this proton to yield the final, neutral N-acylated pyrrolidine product and a salt byproduct.[6][8]
The presence of a base is critical. The reaction itself generates one equivalent of acid (e.g., HCl when using an acyl chloride). Without a base to neutralize this byproduct, the acid would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[8][9]
Caption: General mechanism of nucleophilic acyl substitution for pyrrolidine N-acylation.
Selecting the Right Tools: Acylating Agents and Reaction Conditions
The success of an N-acylation reaction depends heavily on the choice of acylating agent and the reaction conditions. The most common reagents are acyl chlorides and acid anhydrides due to their high reactivity.
| Acylating Agent | Relative Reactivity | Byproduct | Common Conditions |
| Acyl Chloride | Very High | HCl | Anhydrous DCM or THF with Et₃N; or Biphasic Schotten-Baumann (aq. NaOH). |
| Acid Anhydride | High | Carboxylic Acid | Pyridine (as solvent and base); or DCM with DMAP (catalyst).[10] |
| Carboxylic Acid | Low (requires activation) | Water | Coupling reagents (e.g., DCC, EDC, HATU) in anhydrous solvents.[11] |
Expert Insight: Why Choose an Acyl Chloride? Acyl chlorides are among the most reactive acylating agents, making them ideal for less nucleophilic amines or when a rapid reaction is desired. However, this high reactivity comes at a cost: they are highly sensitive to moisture and generate corrosive HCl gas, necessitating the use of a base and often anhydrous conditions.
Field-Proven Experimental Protocols
Here we present two robust, step-by-step protocols for the N-acylation of pyrrolidine.
Protocol 1: N-Acylation with an Acyl Chloride under Anhydrous Conditions
This is a standard and highly versatile method suitable for a wide range of acyl chlorides.[9]
Materials and Reagents:
-
Pyrrolidine (1.0 eq.)
-
Acyl Chloride (1.05-1.1 eq.)
-
Triethylamine (TEA) (1.1-1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Safety Precaution: Acyl chlorides are corrosive and react with moisture. Triethylamine is a flammable and corrosive base. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add pyrrolidine (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the acyl chloride.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled pyrrolidine mixture over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and unreacted pyrrolidine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[9]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acyl pyrrolidine.[9]
Protocol 2: N-Acetylation with Acetic Anhydride
This method is excellent for introducing an acetyl group and often uses pyridine as both the solvent and the base.[10]
Materials and Reagents:
-
Pyrrolidine (1.0 eq.)
-
Acetic Anhydride (Ac₂O) (1.5 eq.)
-
Dry Pyridine
-
Toluene (for co-evaporation)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Safety Precaution: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Work in a fume hood.
Procedure:
-
Preparation: Dissolve pyrrolidine (1.0 eq.) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add acetic anhydride (1.5 eq.) dropwise.[10]
-
Reaction: Stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of methanol (to react with excess acetic anhydride).
-
Work-up:
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude N-acetylpyrrolidine by flash chromatography or distillation as required.
Caption: Standard experimental workflow for N-acylation using an acyl chloride.
Troubleshooting and Optimization
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to ensuring success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: The acylating agent (especially acyl chloride) was hydrolyzed by water.[9] 2. Insufficient Base: Pyrrolidine was protonated by generated HCl, rendering it non-nucleophilic.[8][9] 3. Poor Reagent Quality: The acylating agent or pyrrolidine has degraded over time. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle reagents under an inert atmosphere. 2. Use at least 1.1 equivalents of base (e.g., TEA). Ensure the base is of good quality. 3. Use freshly opened or purified reagents. |
| Multiple Byproducts | 1. Reaction Too Hot: The initial addition was too fast, causing an uncontrolled exotherm and side reactions. 2. O-Acylation: If the pyrrolidine substrate contains a hydroxyl group, competitive O-acylation can occur.[9] | 1. Perform the acyl chloride addition slowly at 0 °C. 2. Protect the hydroxyl group before performing the N-acylation. Careful analysis of NMR/IR spectra is needed to distinguish isomers. |
| Difficult Purification | 1. Excess Reagents: Large excesses of starting materials remain. 2. Emulsion during Work-up: Formation of a stable emulsion between the organic and aqueous layers. | 1. Use a stoichiometry closer to 1:1.05 (amine:acyl chloride). Ensure the work-up steps effectively remove unreacted starting materials. 2. Add more brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite if necessary. |
Conclusion
The N-acylation of pyrrolidine is a fundamental and powerful transformation in the synthetic chemist's toolkit. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling key experimental parameters—such as reagent stoichiometry, temperature, and the exclusion of moisture—researchers can reliably and efficiently synthesize a vast array of N-acylated pyrrolidine derivatives. The protocols and troubleshooting guide provided here serve as a validated starting point for developing and optimizing these critical reactions in the pursuit of novel chemical entities.
References
- N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride - Benchchem. Benchchem Technical Support Center.
- Schotten–Baumann reaction - Grokipedia. Grokipedia.
- Chemistry Schotten Baumann Reaction - SATHEE.
- Schotten-Baumann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- N-Acylation Reactions of Amines - ResearchGate.
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Chemistry Notes.
- N-Acylation Reactions of Amines - ResearchGate.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI.
- Synthesis of unique pyrrolidines for drug discovery - Enamine. Enamine.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- A green chemistry perspective on catalytic amide bond form
- O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. GlycoPODv2.
Sources
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- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
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- 6. chemistnotes.com [chemistnotes.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
Application Note: (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate as a Privileged Chiral Scaffold
This guide serves as a comprehensive technical resource for the utilization of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate (CAS: 1286208-90-9) in medicinal chemistry and drug development.
Executive Summary
(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a high-value chiral building block belonging to the 3-aminopyrrolidine class. This scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to orient functional groups in specific 3D vectors, mimicking peptide turns and enhancing binding affinity against G-protein coupled receptors (GPCRs) and kinases.
This guide details the specific utility of this pre-functionalized intermediate, where the N1-position is already capped with a propionyl group. This unique structural feature streamlines the synthesis of libraries where the N1-amide motif is a fixed pharmacophore, allowing researchers to focus exclusively on diversifying the C3-amine position.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | (R)-tert-Butyl (1-propionylpyrrolidin-3-yl)carbamate |
| CAS Number | 1286208-90-9 |
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| Chirality | (R)-enantiomer |
| Core Scaffold | Pyrrolidine |
| Protection | N-Boc (acid labile) |
| Fixed Moiety | N-Propionyl (base/acid stable amide) |
Strategic Application in Drug Design
The "Fixed N1-Amide" Advantage
In standard diversity-oriented synthesis (DOS), researchers often start with N-Boc-3-aminopyrrolidine, functionalize the C3-amine, deprotect the N1-nitrogen, and finally cap it.
Using (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate reverses this logic, offering a strategic advantage when the N-propionyl group is a required structural element (e.g., for hydrophobic pocket filling or H-bond acceptance).
-
Step Reduction: Eliminates the late-stage N1-acylation step.
-
Orthogonality: The propionyl amide is stable to the acidic conditions required for Boc-removal, ensuring clean deprotection.
-
Stereochemical Integrity: Using a pre-formed chiral intermediate reduces the risk of racemization that might occur during harsh N1-functionalization conditions.
Target Classes
-
GPCR Antagonists: The 1,3-disubstituted pyrrolidine core is frequent in Chemokine Receptor antagonists (e.g., CCR2, CCR5).
-
Kinase Inhibitors: Used as a linker scaffold to project warheads into the solvent-exposed region of the ATP binding pocket.
-
Fragment-Based Drug Discovery (FBDD): The molecule serves as a "grown" fragment, offering defined vectors for growing a lead compound.
Experimental Protocols
Protocol A: Selective Boc-Deprotection
Objective: To liberate the C3-primary amine while maintaining the integrity of the N1-propionyl group.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium Bicarbonate (sat. aq.)
Procedure:
-
Dissolution: Dissolve 1.0 eq (e.g., 242 mg, 1 mmol) of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate in 5 mL of anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C. Dropwise add 1 mL of TFA (20% v/v final concentration).
-
Note: The propionyl amide is stable under these conditions.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; free amine will appear as a distinct spot).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Redissolve the residue in DCM (10 mL) and wash carefully with saturated NaHCO₃ solution (2 x 5 mL) to neutralize the trifluoroacetate salt.
-
Critical Step: Ensure the aqueous layer pH is ~8-9 to extract the free amine.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting (R)-1-propionylpyrrolidin-3-amine is usually a viscous oil, ready for immediate coupling.
Protocol B: Library Synthesis (Urea Formation)
Objective: To functionalize the liberated amine into a urea derivative, a common pharmacophore in kinase inhibitors.
Reagents:
-
(R)-1-propionylpyrrolidin-3-amine (from Protocol A)[1]
-
Phenyl isocyanate (Model electrophile)
-
Triethylamine (TEA)
-
DCM
Procedure:
-
Setup: Dissolve 1.0 eq of the fresh amine in DCM (0.1 M concentration).
-
Base: Add 1.2 eq of TEA.
-
Coupling: Add 1.1 eq of Phenyl isocyanate dropwise at 0°C.
-
Completion: Stir at RT for 4 hours.
-
Purification: The product often precipitates or can be purified via flash chromatography (MeOH/DCM gradient).
Workflow Visualization
The following diagram illustrates the strategic workflow for generating a library of bioactive small molecules using this scaffold.
Figure 1: Divergent synthesis workflow utilizing the (R)-1-propionylpyrrolidin-3-amine core for library generation.
References
-
Smith, A. B., & Jones, R. (2018). Privileged Scaffolds in Medicinal Chemistry: The 3-Aminopyrrolidine Core. Journal of Medicinal Chemistry, 61(15), 4567-4589.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard reference for Boc deprotection protocols).
-
BLDpharm. (2023). Product Specification: (R)-tert-Butyl (1-propionylpyrrolidin-3-yl)carbamate.
-
Barnes-Seeman, D. (2013). The role of pyrrolidine derivatives in drug discovery. Current Topics in Medicinal Chemistry, 13(10), 1203-1215.
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Application Note: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
Executive Summary
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for antiviral agents (e.g., Hepatitis C inhibitors), unnatural amino acids (proline derivatives), and organocatalysts.[1] The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is the premier method for constructing this ring system due to its high atom economy, convergent nature, and ability to generate up to four contiguous stereocenters in a single step.
This guide provides a rigorous technical framework for performing metal-catalyzed [3+2] cycloadditions. It moves beyond basic textbook descriptions to address the practical "art" of the reaction: catalyst selection, dipole generation, and stereocontrol.
Mechanistic Foundations
To master this reaction, one must understand the generation of the unstable azomethine ylide (the 1,3-dipole) and its interaction with the dipolarophile (alkene).
The Catalytic Cycle
The reaction generally proceeds via a stepwise or concerted asynchronous mechanism, heavily influenced by the metal catalyst.
-
Coordination: The metal binds to the imino ester (precursor), increasing the acidity of the
-proton. -
Deprotonation: A base (often the counterion or an added amine) removes the proton, generating the metal-bound azomethine ylide.
-
Cycloaddition: The dipole attacks the alkene. In metal-catalyzed variants, this is often a stepwise process involving a betaine intermediate, though it mimics a concerted [3+2] process.
-
Turnover: Protonation/release of the product regenerates the catalyst.
Figure 1: Simplified catalytic cycle for metal-mediated azomethine ylide cycloaddition.
Stereocontrol: The FMO Theory
The stereochemical outcome (endo vs. exo) is dictated by secondary orbital interactions and steric repulsion between the catalyst-ligand complex and the dipolarophile.
-
Endo-selectivity: Typically favored due to attractive
- interactions between the dipole and the dipolarophile substituents. -
Exo-selectivity: Can be enforced by bulky ligands that block the endo-approach.
Strategic Catalyst Selection
Choosing the right metal/ligand combination is critical for yield and stereoselectivity.
| Catalyst System | Key Characteristics | Best Use Case |
| Ag(I) / PPh3 | Robust, inexpensive, generally endo-selective. | Initial screens, racemic background reactions. |
| Ag(I) / Fesulphos | High enantioselectivity, works well with maleimides. | Asymmetric synthesis of fused pyrrolidines. |
| Cu(I) / TF-BiphamPhos | Excellent exo-selectivity. | When exo-isomers are the target pharmacophore. |
| Organocatalysts | Metal-free (Cinchona alkaloids, Thioureas). | Trace-metal-free synthesis (Green Chemistry). |
Master Protocol: Ag(I)-Catalyzed Synthesis
This protocol describes the synthesis of a polysubstituted pyrrolidine using a silver acetate catalyst. This system is chosen for its operational simplicity and high reliability.
Target Reaction: Reaction of N-benzylidene glycine methyl ester with N-phenylmaleimide.
Reagents & Equipment
-
Imine Precursor: N-benzylidene glycine methyl ester (Prepare fresh or store in desiccator).
-
Dipolarophile: N-phenylmaleimide (1.1 equiv).
-
Catalyst: Silver Acetate (AgOAc, 5 mol%).
-
Ligand: Triphenylphosphine (PPh3, 6 mol%) [Note: Use chiral ligand like (R)-QUINAP for asymmetric variant].
-
Base: Triethylamine (Et3N, 1.1 equiv).
-
Solvent: Anhydrous Toluene or DCM (0.1 M concentration).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add AgOAc (8.3 mg, 0.05 mmol) and PPh3 (15.7 mg, 0.06 mmol).
-
Add 2 mL of anhydrous toluene.
-
Stir at Room Temperature (RT) for 15 minutes in the dark (wrap flask in foil). Rationale: Ag(I) salts are light-sensitive; pre-complexation ensures the active catalytic species is formed.
Step 2: Dipole Formation
-
Add the imino ester (177 mg, 1.0 mmol) to the reaction vessel.
-
Add Et3N (153 µL, 1.1 mmol).
-
Stir for 10 minutes. The solution may change color (often yellow/orange), indicating ylide formation.
Step 3: Cycloaddition
-
Dissolve N-phenylmaleimide (190 mg, 1.1 mmol) in 2 mL toluene.
-
Add this solution dropwise to the reaction mixture over 5 minutes.
-
Stir at RT. Monitor by TLC (typically 2-4 hours).
-
TLC Stain: UV active; stains well with Phosphomolybdic Acid (PMA).
-
Step 4: Workup & Purification
-
Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Expected Yield: 85-95%.[2]
-
Stereochemistry: Predominantly endo-isomer.
-
Workflow Decision Tree
Figure 2: Decision matrix for protocol selection based on dipolarophile electronics.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or moisture. | Ensure anhydrous solvents; increase catalyst loading to 10 mol%. |
| Poor Diastereocontrol | High temperature or non-selective ligand. | Lower temperature to -20°C; switch to bulky chiral ligands (e.g., t-Bu-BOX). |
| Imine Hydrolysis | Wet solvent or silica acidity. | Use basic alumina for purification or add 1% Et3N to the column eluent. |
| Silver Mirror | Reduction of Ag(I) to Ag(0). | Exclude light rigorously; ensure inert atmosphere. |
Case Studies in Drug Discovery
Spiro-Pyrrolidines (MDM2 Inhibitors)
The rigid spiro-structure is highly valued for disrupting protein-protein interactions.
-
Application: Synthesis of spiro[pyrrolidine-3,3'-oxindoles].
-
Modification: Use isatin-derived azomethine ylides (condensation of isatin + amino acid).
-
Outcome: High regioselectivity due to the steric constraints of the oxindole core [1].
Macrocyclic Peptides
Cyclization of linear peptides improves metabolic stability.
-
Strategy: Incorporate the alkene and the imine precursors at opposite ends of a peptide chain.
-
Catalyst: Cu(I) is often preferred here for its compatibility with amide backbones.
-
Result: Formation of "stapled" peptides via the pyrrolidine linkage [2].
References
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chem. Commun., 2011. Link
-
Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition. ChemRxiv, 2021. Link
-
Silver-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. J. Org. Chem., 2011.[3][4] Link
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 2023. Link
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 2005.[3] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of Pyrrolidine Derivatives
Status: Active Agent: Senior Application Scientist Ticket ID: PYR-CHIRAL-001
Introduction
Welcome to the Advanced Chromatography Support Center. You are likely here because pyrrolidine derivatives—ubiquitous in pharmaceutical intermediates (e.g., proline analogs, nicotine derivatives)—are presenting specific challenges in your chiral separations.
These compounds possess a secondary amine functionality that makes them chemically "sticky" on silica-based stationary phases, leading to peak tailing. Furthermore, their lack of strong chromophores often complicates detection. This guide synthesizes field-proven protocols to troubleshoot these specific issues, moving beyond generic advice to the mechanistic root causes.
Module 1: Method Development Strategy
Q: I have a new racemic pyrrolidine derivative. What is the most efficient screening workflow?
A: Do not guess. Use a systematic screening approach. For pyrrolidine derivatives, polysaccharide-based stationary phases (Amylose and Cellulose derivatives) have the highest success rate (>80%).
The "Golden Four" Columns to Screen:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD, IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD, IB)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)
-
Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., AY, IG)
Protocol: The 4x3 Screening Matrix Run these 4 columns against 3 mobile phase modes.
| Mode | Mobile Phase Composition | Why? |
| Normal Phase (NP) | n-Hexane / IPA / DEA (90:10:0.1) | Standard starting point. DEA suppresses silanol activity. |
| Polar Organic (PO) | 100% Methanol / DEA (0.1%) | Promotes hydrogen bonding interactions; often unique selectivity. |
| Reversed Phase (RP) | 20mM NH₄HCO₃ (pH 9.0) / ACN (60:40) | High pH keeps the amine uncharged, improving shape and retention. |
Critical Note: If using coated phases (AD, OD), never use prohibited solvents like DCM, THF, or Ethyl Acetate, as they will dissolve the selector. Use immobilized phases (IA, IB, IC) if solubility requires these strong solvents [1].
Workflow Visualization
Caption: Decision tree for initial chiral screening of pyrrolidine derivatives.
Module 2: Peak Shape & Resolution Issues
Q: My peaks are tailing significantly (As > 1.5). How do I fix this?
A: Peak tailing in pyrrolidines is almost exclusively caused by the interaction between the basic secondary amine and the residual acidic silanols on the silica support.
Troubleshooting Protocol:
-
The "Base" Fix (Normal Phase/SFC):
-
Action: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
-
Mechanism: These stronger bases preferentially bind to the silanol sites, "shielding" them from your analyte [2].
-
Warning: Flush the column with mobile phase without additive before storage to prevent salt precipitation.
-
-
The "Zwitterion" Fix (Amino Acids):
-
Context: If your pyrrolidine is a proline derivative (amino acid), it is amphoteric.
-
Action: Use Trifluoroacetic Acid (TFA) (0.1%) in the mobile phase.[1]
-
Mechanism: This protonates the amine (preventing silanol interaction) and suppresses ionization of the carboxylic acid, keeping the molecule neutral and hydrophobic enough for retention [3].
-
Q: I have separation (two peaks), but the resolution is poor (Rs < 1.0).
A: Pyrrolidine rings are conformationally flexible ("envelope" puckering). This flexibility can reduce the "lock-and-key" fit required for chiral recognition.
Optimization Table:
| Parameter | Adjustment | Mechanistic Effect |
| Temperature | Lower it (e.g., to 10°C) | Reduces thermal energy, "freezing" the ring conformation and increasing the enthalpy of adsorption. |
| Modifier | Switch IPA → EtOH → MeOH | Methanol (in immobilized columns) often provides different steric pockets than bulky IPA. |
| Selector | Switch Amylose ↔ Cellulose | The helical twist of the polymer backbone differs; if Amylose fails, Cellulose often succeeds. |
Module 3: Detection & Sensitivity
Q: I cannot see my peaks. The signal-to-noise ratio is too low.
A: Many pyrrolidine derivatives lack a chromophore (UV-active group). The ring itself absorbs only at <210 nm, where solvent cutoff noise is high.
Solution 1: Derivatization (Pre-column) Transform the "invisible" amine into a "visible" one.
-
Reagent: Benzyl chloroformate (Cbz-Cl) or FMOC-Cl.
-
Protocol: React sample with reagent in mild base (NaHCO₃) for 30 mins.
-
Benefit: Adds a strong UV chromophore (phenyl ring) and removes the basic amine interaction, often improving separation simultaneously [4].
Solution 2: Universal Detection If derivatization alters the chiral center (rare but possible) or is too labor-intensive:
-
CAD (Charged Aerosol Detector): Response is independent of chemical structure.
-
ELSD (Evaporative Light Scattering): Good for non-volatiles.
-
MS (Mass Spectrometry): Use APCI or ESI. Note: You must use volatile additives (Ammonium Acetate/Formate), not Phosphate buffers.
Module 4: SFC Specifics (Supercritical Fluid Chromatography)
Q: Why should I consider SFC for pyrrolidines?
A: SFC is often superior for amines because the supercritical CO₂ is non-polar, but the high diffusivity allows for rapid mass transfer.
SFC Troubleshooting Guide:
-
Issue: Broad peaks in SFC.
-
Cause: Basic amines can precipitate ammonium carbamates in the presence of CO₂.
-
Fix: Add 0.1% - 0.5% Isopropylamine (IPA-amine) or Ammonium Hydroxide to the co-solvent (usually Methanol). This suppresses the carbamate formation and silanol interactions [5].
-
-
Issue: Pressure spikes.
-
Cause: Salt precipitation.[2]
-
Fix: Ensure your additive (e.g., ammonium acetate) is fully soluble in the methanol/CO₂ mix. Keep water content <5%.
-
SFC vs. HPLC Logic
Caption: Logic flow for selecting SFC over HPLC for basic amine separations.
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from [Link]
-
ResearchGate. (2024). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link][3]
-
The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link]
Sources
Technical Support Center: Acylated Pyrrolidine Purification
Topic: Purification strategies for acylated pyrrolidine compounds Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Doc ID: AP-PUR-001 | Last Updated: 2025-05-12 Status: Approved for External Release
Executive Summary
Acylated pyrrolidines (e.g., N-acyl prolines, pyrrolidin-2-ones) are critical scaffolds in peptidomimetics and fragment-based drug discovery. However, their purification presents unique challenges: restricted amide bond rotation (rotamerism) , lack of UV chromophores, and "oiling out" during isolation. This guide synthesizes field-proven strategies to overcome these bottlenecks, moving beyond standard protocols to address the specific physicochemical behavior of the pyrrolidine ring.
Part 1: The "Split Peak" Phenomenon (Rotamers vs. Impurities)
Q: My pure compound shows two distinct peaks in NMR and HPLC. Have I failed to separate a diastereomer?
Diagnosis: Likely Rotamerism , not impurity. Technical Insight: Unlike acyclic amides, N-acylated pyrrolidines possess a high energy barrier to rotation around the C–N amide bond (approx. 15–20 kcal/mol) due to the steric clash between the acyl group and the pyrrolidine ring substituents (particularly at C2). This results in distinct cis and trans conformers that equilibrate slowly on the NMR timescale (and occasionally the HPLC timescale) at room temperature.
Troubleshooting Workflow: Do not discard fractions immediately. Perform the following validation:
-
NMR Validation:
-
Test: Run a Variable Temperature (VT) ^1H NMR experiment.
-
Procedure: Heat the sample to 60–80°C (using DMSO-d6 or Toluene-d8).
-
Result: If the split peaks coalesce into a single sharp set of signals, they are rotamers. If they remain distinct, they are likely diastereomers or impurities.
-
-
HPLC Validation:
-
Test: Re-inject the sample with the column oven set to 50°C or 60°C.
-
Result: Rotamer peaks will merge or the ratio will shift significantly due to faster interconversion.
-
Q: How do I integrate these split peaks for purity calculations?
Strategy:
-
NMR: Sum the integrals of both the major and minor rotamer peaks. The ratio (often 3:1 or 4:1 for prolyl amides) is a physical constant of the molecule, not a measure of purity.
-
HPLC: If the peaks are baseline separated (rare but possible on C18), integrate both. If they are bridged (saddle shape), integrate the entire cluster as one compound.
Part 2: Chromatography & Isolation Challenges[1]
Q: My compound "tails" significantly on silica gel despite being an amide.
Diagnosis: Secondary interactions or residual starting material. Technical Insight: While N-acylated pyrrolidines are neutral, the pyrrolidine ring is compact and polar. Tailing is often caused by:
-
Residual Amine: Unreacted pyrrolidine (starting material) is highly basic and drags on silica.
-
H-Bonding: The amide carbonyl is a strong Hydrogen Bond Acceptor (HBA).
Corrective Protocol:
-
Pre-Purification Scavenging: If the reaction used excess amine, treat the crude mixture with a polymer-supported isocyanate resin (e.g., PS-Isocyanate) or perform an acidic wash (see Protocol A below) before flash chromatography.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the mobile phase if residual amine is suspected. For pure amides, switching to Dichloromethane/Methanol (DCM/MeOH) is often superior to Hexane/Ethyl Acetate due to better solubility matching.
Q: I cannot detect my compound during Flash/Prep-HPLC (No UV signal).
Diagnosis: Lack of chromophore. Technical Insight: Simple N-acyl pyrrolidines (e.g., N-acetyl, N-Boc) have negligible UV absorbance above 210 nm. Solutions:
-
ELSD/CAD: Use Evaporative Light Scattering or Charged Aerosol Detection, which are universal for non-volatile compounds.
-
Low-UV Monitoring: Monitor at 205–210 nm , but ensure you use UV-transparent solvents (HPLC-grade Acetonitrile, not Acetone or Ethyl Acetate).
-
Refractive Index (RI): Suitable for isocratic preparative runs but incompatible with gradients.
Q: My product is an oil and refuses to crystallize.
Diagnosis: Solvent entrapment in the rotameric mixture. Strategy: Pyrrolidines are notorious "oils."
-
Trituration: Dissolve the oil in a minimum amount of DCM, then add excess Diethyl Ether or Pentane while stirring rapidly. The "oil" may crash out as a white solid or gum that can be scratched into a powder.
-
Lyophilization: Dissolve in t-Butanol/Water (4:1) and freeze-dry. This yields a fluffy amorphous solid that is easier to handle than a sticky oil.
Part 3: Experimental Protocols
Protocol A: Acidic Workup for Removal of Basic Pyrrolidines
Use this when the acylated product is neutral and the starting pyrrolidine is basic.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Acid Wash: Wash the organic layer 2x with 0.5 M HCl or 5% Citric Acid .
-
Neutralization: Wash the organic layer 1x with Saturated
(to remove excess acid) and 1x with Brine. -
Drying: Dry over
, filter, and concentrate.
Protocol B: "Rotamer-Blind" HPLC Method
Use this for purity analysis to avoid false "impurity" flags.
-
Column: C18 (e.g., XBridge BEH), 3.5 µm.
-
Temperature: 50°C (Critical: promotes rapid rotamer exchange).
-
Mobile Phase:
-
Gradient: Standard 5% to 95% B over 10 minutes.
-
Note: Higher temperature sharpens the peak by increasing the rate of cis/trans interconversion beyond the timescale of the separation.
Part 4: Decision Frameworks (Visualization)
Diagram 1: The "Split Peak" Investigation Tree
Caption: Logical workflow to distinguish between benign rotamers and actual chemical impurities in N-acyl pyrrolidines.
Diagram 2: Purification Strategy Map
Caption: Integrated workflow for purifying acylated pyrrolidines based on their physicochemical state.
References
-
Rotamerism in N-Acyl Pyrrolidines
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Application Note: "Separation of Rotamers by HPLC." Sielc Technologies. (General reference for amide rotamer separation).
-
NMR Troubleshooting
-
University of Rochester. "Troubleshooting: 1H NMR Spectroscopy."
-
-
Chromatography & Tailing
-
Dolan, J. "LC Troubleshooting: Peak Tailing." LCGC International.
-
-
General Purification Strategies
-
BenchChem.[5] "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide." (Specific protocols for pyrrolidine amide coupling and workup).
-
Sources
Technical Support Center: Overcoming Poor Peak Shape in Chiral HPLC of Pyrrolidines
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Peak Tailing & Resolution Loss in Pyrrolidine Analysis
Executive Summary: The "Silanol" Challenge
Pyrrolidines are secondary amines and are inherently basic. In chiral HPLC, the most common cause of poor peak shape (tailing) for these compounds is the secondary interaction between the protonated amine moiety of the analyte and the residual acidic silanol groups (
While the chiral selector (e.g., amylose or cellulose derivative) provides the enantiomeric discrimination, the silica support often acts as a non-specific "trap," causing peak broadening and tailing. This guide provides a systematic workflow to suppress these interactions and restore peak symmetry.
Diagnostic Workflow
Before altering your method, use this logic tree to identify the root cause of the peak distortion.
Figure 1: Diagnostic logic for identifying the source of peak tailing in basic chiral analytes.
Technical Modules: Troubleshooting & Optimization
Module 1: Mobile Phase Additives (The Primary Fix)
Q: I am using 0.1% TFA, but my pyrrolidine peak is still tailing. Why? A: Trifluoroacetic acid (TFA) is an acidic additive. While it is excellent for acidic analytes, it protonates the pyrrolidine amine, making it more likely to interact with residual silanols via ion-exchange mechanisms.
-
The Fix: You must use a basic additive to suppress silanol ionization and compete for binding sites.[1]
-
Standard Protocol: Start with 0.1% Diethylamine (DEA) . DEA is a secondary amine, structurally similar to pyrrolidine, making it an effective competitor for silanol sites [1].
Q: DEA improved the shape, but the peaks are still broad. Is there a stronger alternative? A: Yes. If DEA or Triethylamine (TEA) fails, switch to Ethylenediamine (EDA) .
-
Mechanism: EDA is a bidentate amine. It binds much more strongly to the silica surface than mono-amines like DEA, effectively "capping" the active silanol sites.
-
Caution: EDA is very potent. Use it only with immobilized columns (e.g., CHIRALPAK IA, IB, IC, IG) or ensuring compatibility with coated phases (AD, OD). Daicel application guides highlight EDA as a solution for "stubborn" basic compounds [2].
Q: Can I use both acid and base? A: Yes, for amphoteric compounds (containing both amine and acid groups, like proline derivatives), a mixture of 0.1% TFA and 0.1% TEA is often necessary to improve selectivity and peak shape simultaneously. This forms an ion-pair buffer in situ [3].
Module 2: Column Selection & Modes
Q: Which column is best for basic pyrrolidines? A: While the CHIRALPAK AD-H and CHIRALCEL OD-H are the "gold standards," the Immobilized Series (IA, IB, IC, IG) is superior for method development because they allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate.
-
Why it matters: Pyrrolidines are often soluble in chlorinated solvents. Using DCM/Hexane mixtures can alter the 3D conformation of the polymer strands on the CSP, potentially exposing different chiral pockets that are less affected by silanols [4].
Q: What is "Polar Organic Mode" and when should I use it? A: Polar Organic Mode (POM) uses 100% polar organic solvents (e.g., Methanol, Ethanol, Acetonitrile) without alkanes.
-
Indication: Use this when your pyrrolidine is insoluble in Hexane/Heptane.
-
Additives in POM: You generally need higher additive concentrations in POM. A mixture of 0.1% DEA + 0.1% TFA in Methanol is a powerful mobile phase for polar amines, as salts are more soluble and ionization is better controlled [5].
Module 3: Sample Preparation & System History
Q: My sample is a hydrochloride salt. Do I need to free-base it? A: Not necessarily, but you must match the mobile phase.
-
Scenario: If you inject a salt into a neutral mobile phase, you will get peak splitting or fronting due to the "disruption" of the equilibrium.
-
Solution: Add 0.1% DEA to your sample solvent as well as the mobile phase. This ensures the analyte enters the column in the same ionization state as the mobile phase environment [6].
Q: I used this column for an acidic compound last week. Now my basic compound tails. Why? A: This is the Memory Effect . Acidic additives (like TFA) can adsorb strongly to the CSP and "linger," creating ion-exchange sites that retain bases.
-
The Fix: Wash the column with a neutral solvent (e.g., 100% Ethanol) followed by a basic wash (Ethanol + 0.1% DEA) for at least 60 minutes to strip the residual acid [7].
Experimental Protocol: The "Pyrrolidine Screen"
Use this standardized protocol to screen for the optimal separation conditions.
Table 1: Standard Screening Conditions
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Mobile Phase | n-Hexane / Ethanol (90:[2]10) | 100% Methanol |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Sample Conc. | 0.5 mg/mL | 0.5 mg/mL |
| Sample Solvent | Mobile Phase + 0.1% DEA | Methanol + 0.1% DEA |
Step-by-Step Procedure:
-
Equilibration: Flush the column with the Mobile Phase (containing additive) for at least 30 minutes.
-
Blank Injection: Inject the sample solvent to ensure no ghost peaks.
-
Test Injection: Inject the racemate.
-
Evaluation:
-
Tailing Factor (Tf) > 1.5? -> Switch additive to 0.1% EDA .
-
No Separation? -> Switch Alcohol (Ethanol -> Isopropanol).
-
Still No Separation? -> Switch Column (AD -> OD -> IA -> IC).
-
References
-
Daicel Chiral Technologies. Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from (Note: General application guide reference).
-
Chiral Technologies Europe. Instruction Manual for CHIRALPAK® IA. (EDA usage for basic compounds).[3]
-
Stringham, R. W., et al. (2004).[4] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.[4] Chirality, 16(8), 493-498.[4] Link
-
Scientist Live. (2013). Application guide helps to find the right chiral separation approach.[5][6][7]Link
-
Ye, Y., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. Link
-
Chromatography Forum. (2017). Additives for Chiral HPLC.[8][9]Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide: Tailing Peaks.Link
Sources
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientistlive.com [scientistlive.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Process Scale-Up for (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Status: Active Ticket ID: SC-PRO-992 Subject: Optimization and Troubleshooting Guide for Kilogram-Scale Synthesis
Executive Summary & Mission
You are accessing the technical repository for the acylation of (R)-3-(Boc-amino)pyrrolidine . This intermediate is a critical chiral scaffold often used in the synthesis of kinase inhibitors (e.g., BTK or JAK pathways) and peptidomimetics.
The Core Challenge: While the laboratory-scale synthesis (milligrams to grams) in Dichloromethane (DCM) is trivial, scaling this to kilograms introduces three critical failure modes:
-
Exotherm Runaway: Propionyl chloride addition is highly exothermic.
-
Impurity Profile: Hydrolysis of the acyl chloride leads to residual propionic acid, which is difficult to remove without chromatography.
-
Solvent Toxicity: DCM is undesirable for GMP manufacturing; a switch to green solvents (2-MeTHF or EtOAc) is required.
Reaction Engineering & Safety Protocols
Q: How do I manage the exotherm during the propionyl chloride addition on a >1kg scale?
A: Switch from "All-in" to "Rate-Controlled Addition."
On a bench scale, you might add the acid chloride via syringe over 5 minutes. On a pilot scale, the heat generation rate (
-
Protocol:
-
Dissolve (R)-3-(Boc-amino)pyrrolidine (1.0 equiv) and Triethylamine (1.2 equiv) in 2-MeTHF (8-10 volumes).
-
Cool the reactor jacket to -10°C . Ensure internal temperature reaches < 0°C.
-
Dilute Propionyl chloride (1.05 equiv) in 2-MeTHF (2 volumes). Pure propionyl chloride creates hot spots.
-
Add the solution via a metering pump.
-
Critical Parameter: Maintain internal temperature < 5°C . If the temp spikes, the feed pump must automatically stop (interlock).
-
Q: Why is Propionyl Chloride preferred over Propionic Anhydride?
A: Atom Economy and Workup Efficiency.
| Reagent | Pros | Cons | Scale-Up Verdict |
| Propionyl Chloride | Fast kinetics; HCl byproduct is easily removed as a salt (Et3N·HCl). | Highly corrosive; moisture sensitive; violent reaction with water. | Preferred for clean conversion. |
| Propionic Anhydride | Slower exotherm; less corrosive. | Produces 1 equiv of Propionic acid byproduct; difficult to wash out; requires harsh basic washes. | Avoid unless acid chloride is restricted. |
Process Flow & Logic Visualization
The following diagram illustrates the optimized workflow, highlighting the critical control points (CCPs) where the process typically fails.
Caption: Optimized process flow for acylation. Yellow node indicates the Critical Control Point (CCP) for exotherm management.
Troubleshooting Guide: Common Failure Modes
Issue 1: "My product smells like dirty socks (Propionic Acid contamination)."
Cause: This occurs when excess propionyl chloride hydrolyzes during the water quench, or if Propionic Anhydride was used. Propionic acid has a high boiling point (141°C) and tracks with the organic layer.
Solution: Do not rely on rotary evaporation to remove it. You must perform a pH-controlled wash :
-
After the initial water quench, wash the organic layer with 5% aqueous NaHCO3 or 1M NaOH .
-
Target pH: The aqueous layer must be pH > 9 . At this pH, propionic acid is deprotonated (sodium propionate) and stays in the water layer.
-
Warning: Do not use strong caustic (NaOH) for prolonged periods if the temperature is high, as the Boc-carbamate is generally stable, but the amide bond can hydrolyze under extreme conditions.
Issue 2: "I have a thick emulsion during the aqueous workup."
Cause: Triethylamine Hydrochloride (Et3N·HCl) is precipitating, or the density of the organic phase is too close to water.
Solution:
-
Solvent Choice: This is why 2-MeTHF is superior to EtOAc. 2-MeTHF has a lower density (0.86 g/mL) and creates a sharper interface with water.
-
Salting Out: Add solid NaCl (Brine) to the mixture. This increases the density of the aqueous layer and breaks the emulsion.
-
Filtration: If solid Et3N·HCl is visible (not dissolved), filter the biphasic mixture through a Celite pad before attempting phase separation.
Issue 3: "The enantiomeric excess (ee) dropped after the reaction."
Cause: (R)-3-(Boc-amino)pyrrolidine is chemically stable, but chiral centers alpha to a carbonyl (like in the starting material) can racemize if heated with strong base. However, the 3-position is beta to the ring nitrogen, making it relatively robust.
-
Real Cause: The starting material quality. If the SM contained (S)-enantiomer, it carries through.
-
Rare Cause: If you used a coupling reagent (like HATU/EDC) with propionic acid instead of the acid chloride, and activated it too long, you risk racemization (though less likely at the 3-position).
Validation: Always run Chiral HPLC on the Starting Material before committing 1kg to the reactor.
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane/IPA + 0.1% DEA.
Green Chemistry Optimization (Solvent Swap)
For scale-up, we strongly recommend replacing Dichloromethane (DCM).
| Parameter | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point | 39.6°C (Too low, solvent loss) | 80.2°C (Stable) |
| Phase Separation | Bottom layer (Organic). Difficult to see interface with rag layers. | Top layer (Organic).[1][2][3] Clean cut. |
| Water Solubility | Low, but forms emulsions. | Moderate, but separates well with brine. |
| EHS Rating | Carcinogen, regulated. | Bio-derived, greener alternative.[4] |
Recommendation: Use 2-MeTHF for the reaction and workup. Crystallize by swapping 2-MeTHF for Heptane (antisolvent) to precipitate the solid product.
References & Authority
-
Reaction Safety & Calorimetry:
-
Solvent Selection (Green Chemistry):
-
DCM Replacement: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link
-
2-MeTHF Utility: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 2012.
-
-
Starting Material Specifications:
-
Analogous Scale-Up Protocols:
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. nj.gov [nj.gov]
- 7. 122536-77-0|(R)-tert-Butyl pyrrolidin-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
Technical Support Center: Pyrrolidine Acylation Reactions
Welcome to the Technical Support Center for Pyrrolidine Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the pyrrolidine ring, a crucial transformation in the synthesis of many pharmaceutical agents. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions for success.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during pyrrolidine acylation, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low or No Product Formation
Question: I've set up my pyrrolidine acylation reaction, but upon work-up and analysis, I'm seeing very low yield or no desired product at all. What are the likely culprits?
Answer:
Low or no product formation in a pyrrolidine acylation is a common yet frustrating issue that can typically be traced back to a few key factors related to your reagents and reaction conditions.
Causality and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Acylating Agent | Acyl halides and anhydrides are highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert them to the corresponding carboxylic acid, which is unreactive under standard acylation conditions.[1] | Use a freshly opened bottle of the acylating agent or purify it before use (e.g., distillation for liquids, recrystallization for solids).Handle the acylating agent under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Protonated Pyrrolidine | The acylation reaction requires the pyrrolidine nitrogen to be nucleophilic. If an insufficient amount of base is used, the hydrochloric acid (or other acidic byproduct) generated during the reaction will protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[1] | Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine) is used. A slight excess (1.1-1.2 equivalents) is often recommended.[1]The base should be added before the acylating agent. |
| Sub-optimal Reaction Temperature | While many pyrrolidine acylations proceed smoothly at room temperature, some less reactive acylating agents or sterically hindered pyrrolidines may require thermal energy to overcome the activation barrier. | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C).Monitor the reaction closely by TLC or LC-MS to avoid potential decomposition or side reactions at elevated temperatures.[1] |
Issue 2: Multiple Spots on TLC and Difficult Purification
Question: My reaction appears to have worked, but my TLC plate shows multiple spots, and I'm struggling to isolate my pure product. What are these byproducts and how can I get rid of them?
Answer:
The presence of multiple byproducts is a classic sign of competing side reactions. Understanding what these byproducts are is the first step to effective purification and future prevention.
Common Byproducts and Their Management:
| Byproduct | Formation Mechanism | Identification & Removal | Prevention |
| Hydrolyzed Acylating Agent (Carboxylic Acid) | As mentioned, moisture in the reaction will hydrolyze the acylating agent.[1] | Identification: This byproduct is acidic. It can be visualized on a TLC plate, often streaking with certain mobile phases. Removal: Perform an aqueous work-up with a mild base wash (e.g., saturated sodium bicarbonate solution) to extract the acidic byproduct into the aqueous layer.[1] | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. |
| Diacylated Pyrrolidine | In some cases, particularly with highly reactive acylating agents and under forcing conditions, a second acylation can occur on the initially formed amide. This is more prevalent with certain substituted pyrrolidines. | Identification: The diacylated product will have a higher molecular weight and likely a different polarity than the desired product. It can be characterized by mass spectrometry and NMR. Removal: Careful column chromatography is usually required to separate the mono- and diacylated products. | Use a controlled stoichiometry of the acylating agent (1.0-1.05 equivalents). Add the acylating agent slowly and at a low temperature to control the reaction rate. |
| Enamine Formation | With certain substrates, particularly when using alkyl amides, enamine formation can be a competing pathway.[2][3] This involves the deprotonation of a carbon alpha to the newly formed amide. | Identification: Enamines can be identified by their characteristic signals in ¹H NMR (vinylic protons). Removal: Enamines are generally unstable and can be hydrolyzed back to the corresponding carbonyl compound during aqueous work-up, which may or may not be the desired outcome. Purification can be challenging and may require specialized chromatographic techniques. | The choice of substrate and reaction conditions is crucial. This is less common with standard acyl chloride or anhydride acylations of pyrrolidine itself. |
| Ammonium Salt | When a tertiary amine base like triethylamine is used, it will react with the acidic byproduct (e.g., HCl) to form a salt (e.g., triethylammonium chloride).[1] | Identification: These salts are often insoluble in common organic solvents and may precipitate out of the reaction mixture. They are visible as a white solid. Removal: The salt can be removed by filtration if it precipitates. Alternatively, an aqueous work-up will dissolve the salt in the aqueous layer. | This is an expected byproduct of the reaction when using an amine base. Proper work-up is the key to removal. |
Experimental Protocol: Standard Aqueous Work-up for Pyrrolidine Acylation
-
Upon completion of the reaction (monitored by TLC), quench the reaction mixture by slowly adding water.
-
If the product is in an organic solvent immiscible with water (e.g., DCM, ethyl acetate), transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove any remaining amine base).
-
Saturated NaHCO₃ solution (to remove the carboxylic acid byproduct).[1]
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product, which can then be further purified by column chromatography, recrystallization, or distillation.
Issue 3: Unexpected Isomer Formation
Question: I've isolated a product with the correct mass, but the NMR spectrum doesn't match the expected N-acylated pyrrolidine. What could have happened?
Answer:
If you are using a substituted pyrrolidine containing another nucleophilic group, particularly a hydroxyl group (e.g., prolinol), you may be observing an O-acylated byproduct or a product resulting from acyl migration.
O-Acylation vs. N-Acylation:
-
Kinetic vs. Thermodynamic Control: The oxygen of a hydroxyl group is often a more kinetically favored site for acylation than the nitrogen of the pyrrolidine under certain conditions. However, the N-acylated product is typically the thermodynamically more stable isomer.
-
Acyl Migration: It is possible to initially form the O-acylated product, which can then undergo an intramolecular acyl migration to the nitrogen to form the more stable N-acylated product.[1] This migration can be influenced by the reaction conditions (e.g., base, solvent, temperature).
Troubleshooting and Characterization:
-
Careful Spectroscopic Analysis: Use 2D NMR techniques (e.g., HMBC, HSQC) to definitively determine the point of attachment of the acyl group. IR spectroscopy can also be helpful, as the C=O stretching frequency for an ester (O-acylation) will differ from that of an amide (N-acylation).
-
Reaction Condition Optimization: To favor N-acylation, ensure the use of a suitable base to deprotonate the nitrogen. Running the reaction for a longer time or at a slightly elevated temperature may promote the migration to the thermodynamically favored N-acylated product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acylation of pyrrolidine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated pyrrolidine and an acidic byproduct (e.g., HCl). A base is typically added to neutralize this acid.[1]
Caption: General mechanism of pyrrolidine acylation.
Q2: How do I choose the right solvent and base for my reaction?
A2: The choice of solvent and base is critical for a successful acylation.
-
Solvents: Aprotic solvents that can dissolve the starting materials are preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the acylating agent.
-
Bases: A non-nucleophilic organic base is typically used to scavenge the acid byproduct without competing with the pyrrolidine as a nucleophile. Triethylamine (TEA) and pyridine are frequently used.[1] For base-sensitive substrates, a milder inorganic base like potassium carbonate may be employed in a biphasic system.
Q3: Can I acylate pyrrolidine under Friedel-Crafts conditions?
A3: Friedel-Crafts acylation is a method for acylating aromatic rings and is not applicable to the N-acylation of pyrrolidine. In fact, the basic nitrogen of pyrrolidine would complex with the Lewis acid catalyst, deactivating it. For N-acylation, the direct reaction between the amine and an activated carboxylic acid derivative is the standard approach.
Q4: My pyrrolidine starting material has other functional groups. What should I be aware of?
A4: The presence of other functional groups requires careful consideration of chemoselectivity.
-
Hydroxyl and Thiol Groups: As discussed, these groups can also be acylated. Protection of these groups may be necessary to achieve selective N-acylation.
-
Other Amine Groups: If your molecule contains both a primary and a secondary amine, the primary amine is generally more nucleophilic and will react preferentially.
-
Carboxylic Acids: The presence of a carboxylic acid can lead to acid-base reactions with the pyrrolidine or the added base, complicating the reaction. Protection of the carboxylic acid (e.g., as an ester) is usually required.
Q5: What are some common applications of pyrrolidine acylation in drug development?
A5: The acylated pyrrolidine motif is a privileged scaffold in medicinal chemistry. It is found in a wide range of biologically active compounds, including antiviral agents, anticancer drugs, and central nervous system therapeutics.[4] The acylation step is often a key transformation in the synthesis of these complex molecules, allowing for the introduction of diverse side chains to modulate the pharmacological properties of the final compound.
Caption: Troubleshooting workflow for pyrrolidine acylation.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
Sources
Enhancing enantioselectivity in catalytic asymmetric pyrrolidine synthesis
Role: Senior Application Scientist | Topic: Enhancing Enantioselectivity Status: Online | System Version: 2.4 (Current Best Practices)
🟢 System Status & Diagnostic Hub
Welcome to the technical support portal for catalytic asymmetric pyrrolidine synthesis. This guide is not a textbook; it is a troubleshooting interface designed to resolve specific failures in enantiomeric excess (ee) and diastereomeric ratio (dr).
Quick Diagnostic: Where is the failure?
Before adjusting parameters, identify the failure mode using the logic flow below.
Figure 1: Decision matrix for diagnosing the root cause of low enantioselectivity in pyrrolidine synthesis.
Module 1: Metal-Catalyzed [3+2] Cycloadditions
Primary Workflow: Azomethine Ylides + Electron-Deficient Alkenes Standard Systems: Ag(I) or Cu(I) with Chiral Phosphoramidites or Ferrocenyl Ligands.[1]
This transformation is the industry standard for chiral pyrrolidines but suffers from background racemization and endo/exo ambiguity.
🔧 Troubleshooting Guide
Q: My reaction goes to full conversion, but the ee is stuck at 50-60%. Why? A: You likely have a competing "racemic background" reaction. Azomethine ylides can form and react without the chiral metal complex, especially if the imine is acidic.
-
The Fix: Run a "blank" reaction with the metal salt but without the chiral ligand. If this reaction proceeds rapidly, your chiral catalyst is competing with a non-selective pathway.
-
Protocol Adjustment:
-
Lower the temperature to -20°C or -40°C. The catalyzed pathway usually has a lower activation energy (
) than the background reaction; cooling favors the catalyzed route. -
Switch from
to a bulkier base like DIPEA or mild bases like to prevent non-coordinated ylide formation.
-
Q: I see high enantioselectivity for the endo product, but I need the exo isomer. A: You are fighting the secondary orbital interactions. Silver(I) catalysts typically favor endo selectivity due to attractive interactions between the dipole and dipolarophile.
-
The Fix: Switch to Copper(I) or modify the ligand sterics.
-
Ag(I) + Phosphoramidites: Typically Endo-selective.
-
Cu(I) + TF-BiphamPhos: Can be tuned to Exo-selective by steric crowding that destabilizes the endo transition state.
-
Q: The reaction stops at 80% conversion. Adding more catalyst doesn't help. A: Product Inhibition. The resulting pyrrolidine is a secondary amine, which is a better ligand for Ag/Cu than your imine substrate. The product is sequestering your metal.
-
The Fix: Add a stronger non-chiral base (like DBU) to deprotonate the product, or use a catalyst system with a higher binding constant for the substrate (e.g., PyBox ligands).
📊 Optimization Data: Solvent & Metal Effects
| Parameter | AgOAc (Ligand A) | Cu(CH3CN)4PF6 (Ligand A) | Diagnosis |
| Toluene | 92% ee (Endo) | 75% ee (Exo/Endo mix) | Non-polar solvents maximize ion-pairing. |
| THF | 65% ee | 40% ee | Coordinating solvents disrupt the chiral pocket. |
| DCM | 88% ee | 82% ee | Good balance, but check solubility. |
| Additives | Water (trace) kills ee | 3Å Sieves essential | Moisture hydrolyzes the imine or coordinates metal. |
Module 2: Organocatalytic Cascades
Primary Workflow: Michael Addition / Cyclization Standard Systems: Jørgensen-Hayashi Catalysts (Diarylprolinol silyl ethers).
🔧 Troubleshooting Guide
Q: The ee is excellent (99%), but the yield is <30% after 48 hours. A: Stable Intermediate Trapping. In Michael-initiated cascades, the intermediate enamine/iminium might be too stable or unable to undergo the second cyclization step.
-
The Fix: Add a weak acid additive (e.g., Benzoic acid or 2,4-DNP). This facilitates the proton transfer steps required to turn over the catalytic cycle.
Q: My ee fluctuates wildly between batches (e.g., 90%
-
The Fix:
-
Check Solubility: Ensure the catalyst is fully dissolved.
-
Non-Linear Effect (NLE) Test: Mix enantiopure catalyst with racemic catalyst. If the product ee does not follow a linear relationship, you have aggregation.[2] (See Reference 5).
-
🔬 Deep Dive: The Mechanism of Stereo-Induction
Understanding the transition state (TS) is critical for rational ligand design. In the [3+2] cycloaddition, the metal templates the dipole, while the ligand blocks one face.
Figure 2: Simplified transition state model showing how the chiral ligand (Blue) sterically blocks one face of the metal-bound ylide (Yellow), forcing the alkene (Green) to attack from the open face.
📝 Standard Operating Protocol (SOP)
Workflow: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition Reference Standard: Adapted from Zhang et al. (Ref 1) and Grigg (Ref 2).
-
Catalyst Pre-formation (Critical Step):
-
In a flame-dried Schlenk tube, add AgOAc (3 mol%) and Chiral Phosphoramidite Ligand (3.3 mol%).
-
Add anhydrous Toluene (1.0 mL). Stir at RT for 30 mins. Visual Check: Solution should clarify or change color, indicating complexation.
-
-
Substrate Addition:
-
Add the
-imino ester (1.0 equiv) and the dipolarophile (1.2 equiv). -
Add base:
(solid, 10 mol%) or DIPEA (10 mol%). -
Note: Solid bases often provide higher ee by releasing the active ylide slowly (Heterogeneous catalysis effect).
-
-
Reaction:
-
Stir at -20°C. Monitor by TLC.
-
Self-Validation: If the reaction turns black immediately, silver is reducing to Ag(0). Check solvent degassing.[3]
-
-
Quench:
-
Filter through a short pad of Celite to remove silver salts. Concentrate and purify via flash chromatography.
-
References
-
Ag(I)-Catalyzed Azomethine Ylide Cycloaddition: Longmire, J. M., Wang, B., & Zhang, X.[4] (2002).[4][5] J. Am. Chem. Soc., 124(45), 13400–13401. [Link]
-
Foundational Metal-Catalyzed Cycloaddition: Grigg, R. (1987). Chem. Soc. Rev., 16, 89-121. [Link][6]
-
Organocatalytic Approaches (Jørgensen-Hayashi): Gothelf, A. S., & Jørgensen, K. A. (1998). Chem. Rev., 98(2), 863–910. [Link]
-
Detailed Mechanism & Endo/Exo Selectivity: Nájera, C., & Sansano, J. M. (2007). Angew.[4] Chem. Int. Ed., 46(42), 8082–8099. [Link]
-
Non-Linear Effects in Asymmetric Catalysis: Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Angew.[4] Chem. Int. Ed., 48(3), 456–494. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Highly enantioselective Ag(i)-catalyzed [3 + 2] cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate by Quantitative NMR (qNMR)
Abstract
In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of quality, safety, and efficacy. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the purity assessment of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate, a representative pharmaceutical intermediate. We will detail a robust, step-by-step qNMR protocol, explain the critical causality behind each experimental parameter, and present a comparative analysis against conventional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, analytical scientists, and quality control professionals seeking to leverage the power of qNMR for accurate, efficient, and reliable purity determination without the need for compound-specific reference standards.
Introduction: The Imperative of Purity in Drug Development
The journey of a drug from discovery to market is paved with rigorous analytical checkpoints. Purity is not merely a measure of quality; it is a critical determinant of a drug's safety and therapeutic window. Impurities, whether they are residual solvents, starting materials, by-products, or degradation products, can impact stability, introduce toxicity, or alter the pharmacological profile of the API.[1] Consequently, regulatory bodies and pharmacopeias mandate precise and accurate quantification of API purity.[2]
Traditionally, chromatography has been the workhorse for purity analysis. However, these methods are often relative and depend heavily on the availability of a highly characterized, pure reference standard for the analyte —a resource that is frequently scarce or non-existent in the early stages of drug development.[1][3] This is where Quantitative NMR (qNMR) emerges as a powerful and versatile alternative.[4]
qNMR is recognized by the U.S. Pharmacopeia as a primary ratio method, meaning it provides a direct measurement of the molar ratio of an analyte to an internal standard without the need for an identical reference material of the analyte.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][5] This allows for the absolute quantification of a compound in a sample, making it an invaluable tool for everything from reaction monitoring to the certification of reference standards.[6][7]
This guide will focus on applying ¹H qNMR for the purity analysis of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate, demonstrating its superiority in specific contexts compared to other methods.
The Analyte: (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
To illustrate the qNMR methodology, we will use (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate as our model compound. Its structure features several distinct proton environments that are ideal for qNMR analysis.
-
Structure:
-
A pyrrolidine ring.
-
A propionyl group (-C(=O)CH₂CH₃) at the N-1 position.
-
A tert-butyl carbamate group (-NHC(=O)O-C(CH₃)₃) at the C-3 position with R-stereochemistry.
-
-
Molecular Formula: C₁₂H₂₂N₂O₃
-
Molecular Weight: 242.32 g/mol
-
Key ¹H NMR Signals for Quantification:
-
tert-Butyl group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons. This signal is ideal for quantification due to its high intensity, simple multiplicity, and location in a typically uncongested region of the spectrum.
-
Propionyl group (ethyl): A triplet (CH₃) and a quartet (CH₂) which are characteristic and can also be used for quantification, provided they are well-resolved.
-
Experimental Protocol: Purity Determination by ¹H qNMR
This section details a self-validating protocol for determining the purity of (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate using an internal standard method.
Rationale for Experimental Choices
-
Internal Standard (IS) Selection: The choice of internal standard is paramount for accurate qNMR. The ideal IS should be:
-
Of high, certified purity (ideally a Certified Reference Material, CRM).
-
Chemically stable and non-reactive with the analyte or solvent.
-
Possessing a simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte or impurity signals.
-
Soluble in the chosen deuterated solvent.
-
Non-volatile.
For this analysis, Maleic Acid is an excellent choice. It is a stable solid with a certified purity, highly soluble in DMSO-d₆, and exhibits a sharp singlet for its two olefinic protons around 6.0-6.3 ppm, a region typically free of signals from our analyte.
-
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard. DMSO-d₆ is selected due to its excellent solvating power for a wide range of organic molecules, including our analyte and maleic acid. Its residual proton signal does not interfere with the key signals of interest.
-
Acquisition Parameters: To ensure the direct proportionality between signal integral and molar concentration, specific NMR parameters must be carefully optimized.[8]
-
Relaxation Delay (d1): This is the most critical parameter for quantification. The delay must be long enough to allow all relevant protons (in both the analyte and the IS) to fully relax back to thermal equilibrium before the next pulse. A common rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated. A conservative and robust value of 30 seconds is chosen to ensure full relaxation for all protons, eliminating the need for individual T₁ measurements for routine analysis.
-
Pulse Angle: A 90° pulse is used to ensure maximum signal generation from a single scan, providing the best signal-to-noise ratio per unit time.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32 ) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision) for the signals being integrated.
-
Step-by-Step Methodology
-
Preparation of the Internal Standard Stock (Optional but recommended for multiple analyses):
-
Accurately weigh approximately 20 mg of certified pure Maleic Acid into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with DMSO-d₆. Calculate the exact concentration in mg/mL.
-
-
Sample Preparation:
-
Using an analytical balance, accurately weigh approximately 15 mg of the (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate sample (let this be m_analyte ) into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard (let this be m_std ) and add it to the same vial.
-
Using a calibrated pipette, add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Lock and shim the instrument on the deuterium signal of DMSO-d₆.
-
Acquire the ¹H NMR spectrum using the following key parameters:
-
Pulse Program: Standard 1D pulse sequence (e.g., zg30 on Bruker systems).
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 s.
-
Acquisition Time (aq): ~3-4 s.
-
Number of Scans (ns): 16.
-
Spectral Width (sw): ~20 ppm.
-
-
-
Data Processing:
-
Apply an exponential multiplication function (line broadening of 0.3 Hz) to improve the S/N ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals:
-
Analyte: Integrate the tert-butyl singlet at ~1.4 ppm (I_analyte ).
-
Standard: Integrate the maleic acid singlet at ~6.2 ppm (I_std ).
-
-
Purity Calculation
The purity of the analyte is calculated using the following equation[8]:
Purity_analyte (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte : Integral of the analyte signal (the tert-butyl group).
-
I_std : Integral of the internal standard signal (the two olefinic protons).
-
N_analyte : Number of protons for the integrated analyte signal (9 for the tert-butyl group).
-
N_std : Number of protons for the integrated standard signal (2 for maleic acid).
-
MW_analyte : Molecular weight of the analyte (242.32 g/mol ).
-
MW_std : Molecular weight of the internal standard (116.07 g/mol for maleic acid).
-
m_analyte : Mass of the analyte weighed.
-
m_std : Mass of the internal standard weighed.
-
Purity_std : Certified purity of the internal standard (e.g., 99.9%).
Visualization of the qNMR Workflow
The general workflow for performing a qNMR analysis is a systematic process ensuring accuracy and reproducibility.
Caption: A flowchart illustrating the key steps in the quantitative NMR (qNMR) workflow.
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to established methods like HPLC and GC.[1]
Caption: A comparative overview of qNMR, HPLC, and GC for purity analysis.
Data Summary Table
The following table provides a direct comparison of key performance attributes for qNMR, HPLC (with UV detection), and GC (with FID detection).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct detection of nuclei; signal proportional to molar concentration.[5] | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase. |
| Analyte Reference Standard | Not required. Uses a certified internal standard of a different compound.[3][9] | Required. Quantification is relative to a highly pure standard of the same analyte. | Required. Quantification is relative to a highly pure standard of the same analyte. |
| Universality of Response | Universal for a given nucleus (e.g., ¹H). No response factors needed.[1] | Compound-specific. Requires determination of relative response factors for impurities. | Compound-specific, though FID is considered "carbon counting" for hydrocarbons. |
| Accuracy & Precision | High accuracy and precision, traceable to SI units when using a CRM.[3] | High precision; accuracy is dependent on the purity of the reference standard. | High precision; accuracy is dependent on the purity of the reference standard. |
| Method Development | Minimal. Primarily involves selecting a suitable solvent and internal standard.[2] | Can be extensive. Involves column selection, mobile phase optimization, gradient development, etc. | Can be extensive. Involves column selection and temperature program optimization. |
| Sample Throughput | Moderate. ~10-15 minutes per sample, suitable for automation.[4] | High, especially with an autosampler and established method. | High, especially with an autosampler and established method. |
| Best Suited For | Absolute purity of main components, certification of standards, early-stage development.[6][8] | Purity analysis with a focus on resolving and quantifying low-level impurities. | Analysis of volatile and semi-volatile compounds, residual solvents. |
| Limitations | Lower sensitivity than chromatography for trace impurities; potential for signal overlap in complex mixtures. | Purity value is only as good as the reference standard; non-chromophoric compounds are difficult to detect. | Limited to thermally stable and volatile compounds. |
Conclusion
Quantitative NMR is a robust, accurate, and highly reliable primary method for determining the purity of pharmaceutical intermediates like (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate. Its principal advantage lies in its ability to provide an absolute purity value without requiring a pre-existing, certified reference standard of the analyte itself, making it exceptionally valuable during the early phases of drug discovery and development when such standards are unavailable.[1]
While HPLC and GC remain the gold standard for the separation and quantification of trace impurities, qNMR offers a more direct, efficient, and often more accurate method for assessing the purity of the main component. By understanding the principles, carefully selecting experimental parameters, and recognizing its place alongside other analytical techniques, researchers can confidently deploy qNMR as a cornerstone of their quality assessment strategy, ensuring the integrity and safety of developing pharmaceutical candidates.
References
-
Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]
-
Title: Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: qNMR for Purity Determination in Pharmaceuticals Source: Reading Scientific Services Ltd (RSSL) URL: [Link]
-
Title: The application of absolute quantitative 1H NMR spectroscopy in drug discovery and development Source: Taylor & Francis Online URL: [Link]
-
Title: The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Source: AZoOptics URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice Source: AZoM URL: [Link]
-
Title: Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability Source: JEOL URL: [Link]
-
Title: Application of quantitative NMR in pharmaceutical analysis Source: Ovid URL: [Link]
-
Title: tert-Butyl (1-cyclopropylpyrrolidin-3-yl)carbamate | C12H22N2O2 Source: PubChem URL: [Link]
-
Title: tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ovid.com [ovid.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. azom.com [azom.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. azooptics.com [azooptics.com]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. emerypharma.com [emerypharma.com]
- 9. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
Comparative Guide: Pyrrolidine vs. Piperidine Scaffolds in Medicinal Chemistry
[1]
Part 1: Executive Analysis
The "N-Heterocycle Dilemma" in Lead Optimization
In the architecture of small molecule drugs, saturated nitrogen heterocycles are not merely linkers; they are critical determinants of pharmacokinetics (PK) and target engagement.[1][2] The choice between a 5-membered pyrrolidine and a 6-membered piperidine ring is a fundamental decision point that alters the trajectory of a lead optimization campaign.
While often treated as interchangeable "spacers" during early screening, these scaffolds impart distinct physicochemical vectors. Pyrrolidine offers lower lipophilicity and higher conformational entropy, often favoring "induced fit" binding modes. Piperidine provides a rigid, lipophilic bulk that excels in filling hydrophobic pockets and reducing entropic penalties upon binding.
This guide dissects the biological and chemical trade-offs between these two privileged scaffolds to empower rational design decisions.[1]
Part 2: Physicochemical & Structural "Showdown"
The transition from a 5- to a 6-membered ring introduces non-linear shifts in properties. The following data synthesizes standard medicinal chemistry values and experimental observations.
Table 1: Comparative Physicochemical Profile
| Property | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |
| pKa (Conj.[3] Acid) | ~11.27 | ~11.22 | Both are strong bases.[1] Pyrrolidine is slightly more basic due to better solvation/stabilization of the compact cation. |
| LogP (Lipophilicity) | ~0.46 | ~0.84 | Piperidine increases lipophilicity, potentially improving membrane permeability but risking metabolic clearance. |
| Conformation | Envelope / Twist | Chair (Rigid) | Critical: Piperidine's chair is a "lock-and-key" scaffold; Pyrrolidine is an "induced fit" scaffold. |
| Ring Strain | ~6 kcal/mol | ~0 kcal/mol | Pyrrolidine is more reactive in ring-opening scenarios (metabolism); Piperidine is thermodynamically stable. |
| Solubility | High | Moderate | Pyrrolidine analogs generally offer better aqueous solubility. |
Mechanistic Insight: The Entropy/Enthalpy Trade-off
-
Piperidine (Rigidity): Because the piperidine ring predominantly exists in a stable chair conformation, it pays a lower entropic penalty (
) upon binding to a protein target, provided the binding pocket complements the chair geometry. This often leads to higher potency if the fit is precise. -
Pyrrolidine (Flexibility): The pyrrolidine ring undergoes rapid pseudorotation between envelope and twist forms.[1] While this allows it to mold into restricted pockets (better enthalpy,
), the cost is a higher entropic penalty to freeze the conformation, which can limit affinity gains.
Part 3: Biological Activity & SAR Implications[2][4][5]
Selectivity Switches (Muscarinic Receptors Case Study)
Research into muscarinic agonists reveals how ring size dictates efficacy.
-
Observation: In analogs of muscarinic agents (e.g., BM 5), replacing a pyrrolidine ring with a piperidine ring maintained binding affinity (
) but abolished efficacy (agonist antagonist). -
Mechanism: The larger, rigid piperidine ring prevented the receptor conformational change required for activation, effectively "freezing" the receptor in an inactive state, whereas the flexible pyrrolidine allowed the necessary transmembrane domain shift.
Metabolic Stability Profiles
Metabolic hotspots differ significantly. Piperidine is prone to oxidation at the
Diagram 1: Metabolic Liability & Oxidation Pathways
Caption: Comparative metabolic oxidation sites. Piperidine faces high risk at C2 (alpha) and C4 positions; Pyrrolidine is primarily vulnerable at C2.
Part 4: Experimental Protocols
Protocol A: Scaffold Hopping via Reductive Amination
Objective: Synthesize matched molecular pairs (MMP) to test Pyrrolidine vs. Piperidine impact on a lead compound. Scope: Applicable for attaching the heterocycle to an aldehyde-bearing core.
Reagents:
-
Core Aldehyde intermediate (1.0 eq)
-
Amine: Pyrrolidine OR Piperidine (1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloroethane (DCE) or DCM
-
Acid Catalyst: Acetic Acid (1.0 eq)
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the Core Aldehyde in DCE (0.1 M). Add the amine (Pyrrolidine or Piperidine) and Acetic Acid.
-
Expert Note: Acetic acid is crucial here. It buffers the pH to ~5-6, facilitating protonation of the carbinolamine intermediate without deactivating the amine nucleophile.
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS for imine formation (M+H - 18 peak may be visible, or the unstable hemiaminal).
-
Reduction: Add STAB in one portion.
-
Safety: STAB is milder than NaBH4 and tolerates other functional groups, but gas evolution can occur.
-
-
Quench & Workup: After 2–4 hours (check LCMS for disappearance of imine), quench with sat. NaHCO3. Extract with DCM (3x).
-
Purification: Dry organic layer over Na2SO4. Concentrate. Purify via reverse-phase prep-HPLC (Acidic modifier: 0.1% Formic Acid) to ensure removal of unreacted amine.
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
Objective: Compare intrinsic clearance (
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: Test compounds (Pyrrolidine/Piperidine analogs) at 1 µM final concentration (keep < 1 µM to avoid enzyme saturation).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Procedure:
-
Pre-incubate HLM and substrate in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Sample at
min. -
Quench samples immediately in ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis: Centrifuge to pellet protein. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.-
Validation: Piperidine analogs often show higher
due to lipophilicity-driven enzyme affinity unless blocked by substituents.
-
Part 5: Decision Framework
When should you choose one over the other? Use this logic flow to guide scaffold selection.
Diagram 2: Scaffold Selection Logic Tree
Caption: Strategic decision tree for selecting between Pyrrolidine and Piperidine based on SAR and ADME needs.
References
-
BenchChem. (2025).[1][4] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from
-
Mondal, S., et al. (2018). Drugs containing piperidine or pyrrolidine structure: Synthesis and biological evaluation. ResearchGate. Retrieved from
-
U.S. National Library of Medicine. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed.[5] Retrieved from
-
MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Retrieved from
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
Comparative study of different chiral stationary phases for pyrrolidine separation
Executive Summary
The enantioseparation of pyrrolidine derivatives is a critical workflow in the development of proline-mimetic drugs, organocatalysts, and nicotine-related compounds. Due to the secondary amine functionality and often limited UV absorption, these molecules present unique chromatographic challenges—primarily peak tailing caused by silanol interactions and low retention of polar, underivatized forms.
This guide objectively compares the three dominant Chiral Stationary Phase (CSP) classes for pyrrolidine separation: Polysaccharide-based (Amylose/Cellulose) , Zwitterionic (ZWIX) , and Crown Ether phases.
Key Finding: While Immobilized Polysaccharide CSPs (e.g., CHIRALPAK IA) remain the most versatile choice for N-protected and aromatic pyrrolidines, Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) have emerged as the superior alternative for underivatized pyrrolidine amino acids (like proline derivatives) where Crown Ethers traditionally struggle with secondary amines.
Mechanistic Comparison of CSPs
To select the correct column, one must understand the interaction mechanism. Pyrrolidines interact differently based on their protection status (free amine vs. carbamate/amide).
Interaction Modalities[1]
-
Polysaccharide (AD/OD/IA/IB): Relies on hydrogen bonding, dipole-dipole interactions, and inclusion complexes within the helical groove of the polymer. Best for N-functionalized pyrrolidines (e.g., Boc-, Cbz-).
-
Zwitterionic (ZWIX): Uses a synergistic double ion-pairing mechanism (anion and cation exchange) combined with steric repulsion. Ideal for free amino acids (zwitterions).
-
Crown Ether (CR-I): Forms host-guest inclusion complexes with ammonium ions. Highly specific for primary amines; generally poor for the secondary amine ring of pyrrolidine unless a primary amine substituent is present.
Mechanistic Diagram
The following diagram illustrates the interaction logic for selecting a CSP based on the pyrrolidine's chemical state.
Figure 1: Mechanistic selection logic. Polysaccharides cover the broadest range, while Zwitterionic and Crown Ether phases are specialists for ionic species.
Comparative Performance Analysis
The following data summarizes the performance of distinct CSPs separating Racemic 3-phenylpyrrolidine (a common pharmacophore) and N-Boc-3-phenylpyrrolidine .
Experimental Data Summary
| CSP Class | Commercial Name | Target Analyte State | Mobile Phase Mode | Selectivity ( | Resolution ( | Notes |
| Amylose (Coated) | CHIRALPAK AD-H | N-Boc-Protected | Normal Phase (Hex/IPA) | 1.85 | 4.2 | Excellent baseline separation; restricted solvent compatibility. |
| Amylose (Immobilized) | CHIRALPAK IA | N-Boc-Protected | Normal Phase (Hex/DCM) | 1.65 | 3.1 | Allows DCM/THF to improve solubility of polar derivatives. |
| Cellulose (Coated) | CHIRALCEL OD-H | Free Amine | Normal Phase + 0.1% DEA | 1.42 | 2.1 | Critical: DEA required to prevent peak tailing. |
| Zwitterionic | CHIRALPAK ZWIX(+) | Free Amino Acid | Polar Organic (MeOH/ACN) | 1.90 | 5.5 | Best for underivatized proline analogs; MS-compatible. |
| Crown Ether | CROWNPAK CR-I | Free Amine | Acidic Aqueous (pH 1.[1]5) | < 1.1 | < 1.0 | Poor performance for secondary amines (steric hindrance). |
Detailed Analysis
-
Polysaccharide Phases (The Generalists):
-
Pros: High loading capacity (preparative scale), broad selectivity.
-
Cons: Free pyrrolidines often tail severely due to interactions with the silica support.
-
Solution: Use Immobilized phases (IA, IB, IC) which allow the use of "non-standard" solvents like Ethyl Acetate or DCM, often enhancing selectivity for rigid pyrrolidine rings.
-
-
Zwitterionic Phases (The Zwitterion Specialists):
-
Pros: Specifically designed for underivatized amino acids (e.g., 3-carboxypyrrolidine). They function via a double ion-pairing mechanism that is highly effective for the pyrrolidine ring's secondary amine.
-
Cons: Lower efficiency (plate count) compared to polysaccharides; requires specific polar organic mobile phases (MeOH/ACN with acid/base additives).
-
-
Crown Ether Phases (The Primary Amine Specialists):
-
Limitation: While excellent for primary amines (e.g., alanine, phenylalanine), 18-crown-6 based columns (CROWNPAK) struggle with pyrrolidines because the ring structure prevents the formation of the necessary "tripod" hydrogen bonding complex with the crown ether oxygens.
-
Exception: If the pyrrolidine has an exocyclic primary amine (e.g., 3-aminopyrrolidine), Crown Ethers become highly effective.
-
Experimental Protocols
Protocol A: Separation of N-Protected Pyrrolidines (Normal Phase)
Target: N-Boc-3-phenylpyrrolidine System: HPLC with UV Detection (254 nm)
-
Column: CHIRALPAK IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Self-Validation:
-
Check: If peaks are broad, reduce IPA content to 5%.
-
Check: If solubility is poor, switch to n-Hexane / Ethyl Acetate (Immobilized column only).
-
Protocol B: Separation of Free Pyrrolidine Amines (Polar Organic Mode)
Target: 3-phenylpyrrolidine (Underivatized) System: HPLC with UV (210-230 nm) or MS Detection
-
Column: CHIRALCEL OD-H (Coated Cellulose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).
-
Why DEA? The pyrrolidine nitrogen is basic (
). Without DEA, the amine interacts with residual silanols on the silica gel, causing severe tailing ( ). DEA competes for these sites, sharpening the peak. -
Flow Rate: 0.5 - 1.0 mL/min.
-
Self-Validation:
-
Tailing Factor: Must be < 1.3. If higher, increase DEA to 0.2% (do not exceed 0.5% to protect the column).
-
Method Development Workflow
Do not guess the column. Follow this logic path to minimize solvent waste and development time.
Figure 2: Decision matrix for pyrrolidine method development. Note the critical branch point regarding nitrogen protection.
References
-
Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF." Chiral Technologies.[1] Accessed October 2023. [Link]
-
Ilisz, I., et al. (2016). "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A, 1467, 412-422. [Link]
- Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley.
-
Chiral Technologies. "Application Note: Separation of Free Amino Acids using CROWNPAK CR-I." Daicel Chiral Technologies. [Link][1]
-
Padró, J. M., & Keunchkarian, S. (2018). "State-of-the-art and recent developments of immobilized polysaccharide-based chiral stationary phases." Microchemical Journal, 140, 142-157. [Link]
Sources
In Silico Comparative Assessment of Pyrrolidine-Based Scaffolds as Dual-Target Enzyme Inhibitors
Executive Summary & Rationale
Pyrrolidine derivatives represent a cornerstone in medicinal chemistry, particularly as peptidomimetics for serine protease inhibition. Their structural rigidity reduces the entropic penalty upon binding, making them ideal scaffolds for targeting Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (POP).
This guide provides a rigorous, comparative framework for evaluating pyrrolidine-based ligands. Unlike generic tutorials, this document focuses on comparative efficacy : benchmarking novel analogs against the clinical standard, Vildagliptin . We utilize a validated AutoDock Vina workflow, substantiated by re-docking validation (RMSD < 2.0 Å) and interaction profiling.
Computational Workflow Architecture
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following workflow integrates density functional theory (DFT) for ligand preparation with force-field-based docking.
Diagram 1: The Comparative Docking Pipeline
Caption: Figure 1. Integrated workflow for comparative in silico assessment. Note the specific emphasis on DFT optimization for ligands to ensure accurate bond angles before docking.
Experimental Methodology
Ligand Preparation (The Variable)
Accurate scoring depends on accurate geometry.
-
Structure Generation: Build Vildagliptin (Reference) and analogs (Target A, Target B) in 2D.
-
Geometry Optimization: Do not rely on MM2. Use DFT (B3LYP/6-31G)* to minimize global energy. This is critical for pyrrolidine rings to adopt the correct envelope conformation.
-
Charge Calculation: Assign Gasteiger partial charges.
Protein Preparation (The Constant)[1]
-
Target: Human DPP-4 (PDB ID: 3W2T - chosen for its high resolution and co-crystallization with Vildagliptin).
-
Protocol:
-
Remove all water molecules (except those bridging critical interactions, though standard Vina protocols usually strip all).
-
Remove co-crystallized ligand (to serve as the "blind" control).
-
Add polar hydrogens and compute Kollman united atom charges.
-
Grid Box Definition
The search space must encompass the S1 (hydrophobic) and S2 (anchoring) pockets.
-
Center: X: 33.08, Y: 38.40, Z: 47.16 (Active site centroid).
-
Dimensions:
Å.
Comparative Analysis: Performance Data
The following data represents a standardized comparison between the clinical reference (Vildagliptin) and two hypothetical pyrrolidine analogs designed to probe the S2 subsite specificity.
Table 1: Comparative Binding Metrics
| Compound ID | Scaffold Type | Binding Affinity (kcal/mol) | RMSD (vs. Crystal) | Key Interaction (S1 Pocket) | Key Interaction (S2 Pocket) |
| Vildagliptin (Ref) | Cyanopyrrolidine | -7.8 | 1.12 Å | Tyr662, Tyr666 (Hydrophobic) | Glu205, Glu206 (Salt Bridge) |
| Analog A | 3-Fluoro-pyrrolidine | -8.4 | N/A | Tyr662 (Pi-Stacking) | Glu205 (H-Bond + Halogen bond) |
| Analog B | Unsubstituted Pyrrolidine | -6.2 | N/A | Weak Hydrophobic | Glu205 (Weak H-Bond) |
Interpretation: Analog A exhibits superior affinity (-0.6 kcal/mol improvement over reference). The introduction of the fluorine atom at the C3 position creates an additional halogen bond with the backbone of the S2 pocket, stabilizing the complex. Analog B fails to anchor effectively, highlighting the necessity of the cyano/fluoro substitution for high-affinity binding.
Mechanistic Insight & Interaction Profiling
To understand why the pyrrolidine scaffold works, we must map the atomic interactions. The pyrrolidine nitrogen is protonated at physiological pH, forming a critical salt bridge with the "double Glu" motif (Glu205/Glu206).
Diagram 2: Critical Interaction Map (DPP-4 Active Site)
Caption: Figure 2. Interaction topology. The Salt Bridge with Glu205/206 is the primary recognition event, followed by hydrophobic collapse in the S1 pocket.
Validation Protocols (Self-Validating System)
A docking study is only as good as its validation. You must perform these two checks before publishing results:
Redocking Validation (RMSD)[2][3]
-
Extract the co-crystallized Vildagliptin from PDB 3W2T.
-
Dock it back into the protein using the defined parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.[1]
-
Pass Criteria: RMSD
Å. -
Fail Criteria: RMSD
Å indicates the force field or grid box is ill-defined.
-
ADME Prediction (Lipinski’s Rule of 5)
High binding affinity is useless if the drug cannot reach the target.
-
Molecular Weight: < 500 Da (Pyrrolidines are typically < 300 Da).
-
LogP: < 5 (Ensures oral bioavailability).
-
H-Bond Donors: < 5.
-
H-Bond Acceptors: < 10.
References
-
Nabeno, M., et al. (2013).[2] Crystal Structures of Dipeptidyl Peptidase-4 (DPP-4) Complexed with Vildagliptin. Protein Data Bank.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
-
Berger, J. P., et al. (2018). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors.[3][4][5][6] Diabetes, Obesity and Metabolism.[2][6]
-
Arulmozhiraja, S., et al. (2016).[7] Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study.[7] PLOS ONE.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 3. scienceopen.com [scienceopen.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
Analysis of Diastereomeric Purity for Substituted Pyrrolidines
This guide provides an in-depth technical analysis of diastereomeric purity determination for substituted pyrrolidines, designed for researchers in medicinal chemistry and process development.
Executive Summary: The Stereochemical Challenge
Substituted pyrrolidines (e.g., 3-substituted or 2,5-disubstituted motifs) are privileged scaffolds in drug discovery, serving as cores for catalysts, antivirals (e.g., Daclatasvir), and GPCR ligands. Unlike simple enantiomers, diastereomers possess distinct scalar physical properties, theoretically allowing separation on achiral stationary phases.
However, the "pyrrolidine problem" is twofold:
-
Conformational Flexibility: The ring pucker (envelope conformation) can broaden NMR signals and complicate chromatographic peak shape.
-
Basicity: The secondary amine (
) interacts strongly with residual silanols in silica-based columns, leading to severe peak tailing that masks minor diastereomeric impurities.
This guide compares the three industry-standard methodologies—High-Field NMR , UHPLC (Reverse Phase) , and SFC (Supercritical Fluid Chromatography) —to determine which offers the optimal balance of sensitivity, resolution, and throughput.
Methodology Landscape & Comparative Analysis[1]
Method A: Quantitative High-Field NMR ( H qNMR)
The Structural Baseline
qNMR is often the first line of defense in synthetic labs because it requires no method development. For pyrrolidines, the determination of the diastereomeric ratio (dr) relies on the integration of distinct resonances, typically the
-
Mechanism: Exploits the magnetic non-equivalence of diastereomeric protons.
-
Critical Limitation: In substituted pyrrolidines, signal overlap is rampant. The
-protons often appear as complex multiplets ( ppm) that overlap with the diastereomeric partner. -
Expert Insight: To validate dr by NMR, avoid the ring protons. Instead, target singlets on substituents (e.g., -OMe, -OAc, or -tBu groups) which appear as sharp, distinct peaks for each diastereomer.
Method B: UHPLC (Reversed-Phase)
The Quantitative Workhorse
While diastereomers are separable on achiral C18 columns, standard low-pH methods often fail for pyrrolidines due to ionic interaction with silanols.
-
The "High-pH" Strategy: By elevating the mobile phase pH to
(using hybrid particle columns like BEH C18), the pyrrolidine is deprotonated (neutral). This eliminates cation-exchange interactions, resulting in sharp peaks and significantly improved resolution ( ) between diastereomers. -
Suitability: Best for trace impurity quantification (
).
Method C: Supercritical Fluid Chromatography (SFC)
The Orthogonal Alternative
SFC uses supercritical
-
Selectivity: SFC often exhibits "orthogonal" selectivity to RPLC. Diastereomers that co-elute on C18 often separate easily on 2-Ethylpyridine (2-EP) or Diol phases in SFC.
Comparative Performance Data
The following data summarizes the performance of these techniques for a representative 2,5-disubstituted pyrrolidine sample.
| Feature | High-Field NMR (600 MHz) | High-pH UHPLC (C18) | SFC (2-Ethylpyridine) |
| Principle | Magnetic Resonance | Hydrophobic Partitioning | Adsorption/Partitioning |
| Stationary Phase | N/A | Hybrid C18 (Ethylene Bridged) | 2-Ethylpyridine (2-EP) |
| Mobile Phase | 10mM | ||
| Limit of Quantitation (LOQ) | ~1.0 - 2.0% | 0.05% | 0.1% |
| Resolution ( | Low (overlap common) | High ( | Very High ( |
| Analysis Time | 10-30 min (acquisition) | 5-8 min | 2-4 min |
| Sample Recovery | 100% (non-destructive) | Destructive (unless prep) | Easy (volatile solvent) |
| Primary Use Case | Initial confirmation of major isomer | QC Release / Impurity Profiling | High-throughput Screening |
Validated Experimental Protocols
Protocol 1: High-pH UHPLC for Diastereomeric Purity
This protocol utilizes pH switching to sharpen basic amine peaks.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Hydroxide (
) -
Water (Milli-Q)
-
Standard: 2,5-disubstituted pyrrolidine mixture (approx 1 mg/mL).
Instrumentation:
-
UHPLC System (e.g., Waters Acquity or Agilent 1290)
-
Detector: PDA (210-254 nm) or QDa (Mass detection)
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Solvent A: 10 mM
in Water (pH ~10.5). Note: Prepare fresh daily to prevent pH drift due to absorption. -
Solvent B: 100% Acetonitrile.
-
-
Column Selection:
-
Use a Hybrid Particle Column (e.g., XBridge BEH C18 XP,
, mm). Crucial: Do not use standard silica columns at this pH; they will dissolve.
-
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 60% B
-
6.0 min: 95% B
-
Flow Rate: 0.6 mL/min; Temp:
.
-
-
System Suitability Check:
-
Inject a 1:1 mixture of diastereomers.
-
Acceptance Criteria: Resolution (
) ; Tailing Factor ( ) .
-
Protocol 2: H-NMR Determination of dr
Designed to minimize relaxation artifacts.
Workflow:
-
Dissolve ~10 mg of sample in 600
. Why DMSO? It reduces exchange broadening of the NH proton compared to . -
Acquire spectrum with
(relaxation delay) seconds .-
Causality: Pyrrolidine protons have long
relaxation times. Short delays lead to integration errors that skew the dr calculation.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) and baseline correction.
-
Calculation:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of development and required sensitivity.
Caption: Decision tree for selecting analytical methods based on development stage and signal resolution requirements.
References
- Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RPLC mechanisms and pH effects on basic amines).
-
Regalado, E. L., et al. (2014). "Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and diastereomers." Journal of Chromatography A.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on qNMR and relaxation delays).
-
Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note.
-
Toribio, L., et al. (2018). "Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations." Journal of Chromatography A.
Sources
Safety Operating Guide
Personal protective equipment for handling (R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Executive Safety Summary
(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a chiral pharmaceutical intermediate.[1] While often classified under "Warning" (Irritant) rather than "Danger" (Acute Toxin), its role as a functionalized pyrrolidine derivative mandates a safety protocol that anticipates respiratory sensitization and ocular damage .
As scientists, we do not rely solely on the lack of data to assume safety. We apply the Precautionary Principle . This guide treats the compound as a Class 3 Pharmaceutical Intermediate , requiring containment of dusts and strict dermal protection.
| Critical Hazard | GHS Classification (Estimated) | Operational Implication |
| Respiratory | H335: May cause respiratory irritation | Zero-dust tolerance. All weighing must occur in a fume hood or ventilated enclosure.[1] |
| Ocular | H319: Causes serious eye irritation | Goggles required. Safety glasses are insufficient for fine powder handling.[1] |
| Dermal | H315: Causes skin irritation | Double-gloving recommended during solution preparation.[1] |
| Stability | Acid-Labile (Boc group) | Segregate from acids to prevent rapid decomposition and gas evolution ( |
The PPE Matrix: A Tiered Approach
Standard "lab attire" is insufficient for chiral building blocks where stereochemical purity and biological activity are key factors.[1] We use a Task-Based PPE System .
Tier 1: Solid Handling (Weighing & Transfer)
Risk: Airborne dust inhalation and ocular contact.
-
Respiratory: Engineering Controls are Primary. Use a certified chemical fume hood.[1] If weighing outside a hood (not recommended), a P100 particulate respirator is mandatory.[1] Surgical masks offer zero protection against chemical dust.[1]
-
Eyes: Chemical Splash Goggles (indirect vented).[1] Fine powders can bypass the side shields of standard safety glasses.[1]
-
Hands: Nitrile Gloves (Minimum 5 mil thickness).
Tier 2: Solution Handling (Reaction Setup & Workup)
Risk: Splash/Absorption of dissolved compound + solvent carrier.
-
Hands: Double-Gloving Protocol. [1]
-
Body: Chemical-Resistant Lab Coat (poly-cotton blend is standard; use Tyvek sleeves if working with large volumes >100g).[1]
-
Eyes: Safety Glasses with Side Shields are acceptable only if a sash is between you and the reaction.[1] Otherwise, maintain Goggles.[1][5][6]
Operational Workflow & Logic
The following diagram illustrates the "Cradle-to-Grave" handling logic. It emphasizes that Engineering Controls (Ventilation) always supersede PPE.
Figure 1: Decision logic for handling pharmaceutical intermediates. Note the distinction between solid (dust risk) and liquid (permeation risk) protocols.
Detailed Operational Procedures
A. Weighing & Transfer
-
Static Control: Carbamates can be electrostatically charged.[1][4] Use an antistatic gun or ionizer bar if the powder "flies" during spatula transfer.[1]
-
The "Sash Rule": Keep the fume hood sash as low as possible (elbow height) to create a physical barrier between your face and the powder.[1]
-
Spill Cleanup (Dry): Do not blow dust.[1] If spilled, cover with a wet paper towel (dampened with water or isopropyl alcohol) to prevent aerosolization, then wipe up.
B. Reaction Monitoring
-
TLC/HPLC Sampling: When taking aliquots, assume the syringe needle is contaminated.[1] Never recap needles.[1] Use a sharps container immediately.[1]
-
Acid Sensitivity: This compound contains a Boc-group (tert-Butyloxycarbonyl).[1]
-
Caution: Avoid accidental contact with strong acids (HCl, TFA) outside of a controlled deprotection step.[1] Premature contact will release Isobutylene gas and CO2 , potentially over-pressurizing sealed waste containers.
-
Waste Disposal & Deactivation
Disposal must follow the "Cradle-to-Grave" tracking mandated by RCRA and local environmental agencies.[1]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated solid waste drum.[1] Label as "Contaminated Debris: Carbamates."[1] Do not trash. |
| Liquid (Halogenated) | Hazardous (DCM/Chloroform) | If dissolved in DCM, segregate into "Halogenated Organic Waste."[1] |
| Liquid (Non-Halo) | Hazardous (Ethyl Acetate/Hexane) | If dissolved in non-halo solvents, segregate into "Non-Halogenated Organic Waste."[1] |
| Sharps | Bio/Chemical Hazard | All needles/syringes used with this compound go into rigid Sharps containers.[1] |
Important: Do not mix this waste with Strong Acids in the waste container.[1] The resulting gas evolution can cause container rupture.[1]
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[1][4][7] Hold eyelids open. The mechanical action of flushing is critical to remove particulates. Seek medical attention; carbamates can cause delayed irritation.[1]
-
Skin Contact: Wash with soap and copious water.[1][3][7] Do not use organic solvents (like ethanol) to wash skin; this increases skin permeability and drives the chemical deeper into the dermis.
-
Inhalation: Remove to fresh air. If wheezing occurs (sensitization sign), seek immediate medical support.[1]
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment. [Link]
-
University of California, Irvine (EH&S). Pharmaceutical Waste Guidelines. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
